2-Iodo-4-nitrobenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-iodo-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQICTGFCQITYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332583 | |
| Record name | 2-Iodo-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89459-38-1 | |
| Record name | 2-Iodo-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-4-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Iodo-4-nitrobenzoic Acid: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-nitrobenzoic acid, a substituted aromatic carboxylic acid, has garnered significant interest within the scientific community as a versatile building block in organic synthesis and as a potential therapeutic agent. Its unique molecular architecture, featuring an iodine atom and a nitro group on the benzoic acid framework, imparts distinct chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for professionals in research and drug development.
Historical Context and Discovery
The Sandmeyer reaction, discovered by Swiss chemist Traugott Sandmeyer in 1884, provided a reliable method for the conversion of aryl amines into aryl halides via diazonium salts.[1][2] This reaction would have been a logical pathway for the synthesis of this compound from its corresponding amine precursor, 2-amino-4-nitrobenzoic acid.
Direct iodination of aromatic compounds, another key synthetic route, was also an area of active investigation during this era. Historical chemical literature, such as Beilstein's Handbook of Organic Chemistry ("Beilsteins Handbuch der Organischen Chemie"), which began publication in 1881, systematically cataloged organic compounds and their synthesis, and it is likely that early preparations of this compound are documented within its comprehensive volumes.[3][4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄INO₄ | [6] |
| Molecular Weight | 293.02 g/mol | [6] |
| Melting Point | 142 °C | [5] |
| pKa | ~3.8 (estimated) | [7][8][9] |
| Appearance | Pale yellow solid | [10] |
| CAS Number | 89459-38-1 | [6] |
| PubChem CID | 458964 | [6] |
Experimental Protocols for Synthesis
The two primary and most reliable methods for the laboratory-scale synthesis of this compound are the Sandmeyer reaction starting from 2-amino-4-nitrobenzoic acid and the direct iodination of 4-nitrobenzoic acid.
Method 1: Sandmeyer Reaction of 2-Amino-4-nitrobenzoic Acid
This classical method offers high specificity for the introduction of the iodine atom at the desired position.
Experimental Protocol:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 2-amino-4-nitrobenzoic acid in a solution of concentrated hydrochloric acid and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The reaction mixture will gradually clarify as the diazonium salt forms.
-
Continue stirring for an additional 30 minutes at this temperature after the addition is complete.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
To remove any unreacted starting material and byproducts, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
-
Dry the purified this compound in a vacuum oven.
-
Method 2: Direct Iodination of 4-Nitrobenzoic Acid
This method involves the direct electrophilic substitution of a hydrogen atom with an iodine atom on the 4-nitrobenzoic acid ring.
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-nitrobenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Add a source of electrophilic iodine, such as iodine monochloride (ICl) or a mixture of iodine (I₂) and an oxidizing agent (e.g., nitric acid, hydrogen peroxide).
-
If using I₂ and an oxidizing agent, add the oxidizing agent portion-wise to the reaction mixture.
-
-
Reaction Conditions:
-
Heat the reaction mixture with stirring. The optimal temperature and reaction time will depend on the specific iodinating agent used and should be determined empirically, often ranging from 60 to 100 °C for several hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and pour it into a beaker of ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
To remove any unreacted 4-nitrobenzoic acid and isomeric byproducts, recrystallize the crude product from an appropriate solvent.
-
Dry the purified this compound.
-
Logical Relationships in Synthesis
The synthesis of this compound can be visualized as a series of logical steps, as depicted in the following diagrams.
Potential Role in Signaling Pathways
Recent research has highlighted the potential of this compound as an enzyme inhibitor, suggesting its involvement in cellular signaling pathways. Specifically, it has been identified as a potential inhibitor of Aldose Reductase and Carbonic Anhydrase.[11]
-
Aldose Reductase Inhibition: Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By inhibiting this enzyme, this compound could potentially mitigate the downstream effects of hyperglycemia, such as oxidative stress.[12][13] The inhibition of aldose reductase can prevent the accumulation of sorbitol, a sugar alcohol that contributes to cellular damage in various tissues.
-
Carbonic Anhydrase Inhibition: Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They play crucial roles in pH regulation, CO₂ transport, and ion exchange. Inhibition of carbonic anhydrase can have therapeutic effects in various conditions, including glaucoma, epilepsy, and certain types of cancer.[14]
The inhibitory action of this compound on these enzymes suggests a potential mechanism for modulating cellular signaling. The following diagram illustrates a hypothetical signaling pathway where this compound could exert its effects.
Conclusion
This compound is a compound with a rich chemical history and significant potential for future applications. Its synthesis, achievable through well-established organic reactions, provides a platform for the development of more complex molecules. Furthermore, its inhibitory activity against key enzymes suggests promising avenues for the design of novel therapeutic agents. This guide has provided a detailed overview of the current knowledge surrounding this compound, offering a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further investigation into its historical origins and a more detailed elucidation of its biological mechanisms of action will undoubtedly continue to expand its scientific importance.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beilsteins_Handbuch_der_Organischen_Chemie [chemie.de]
- 4. umsl.edu [umsl.edu]
- 5. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]
- 6. This compound | C7H4INO4 | CID 458964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 11. This compound | 89459-38-1 | Benchchem [benchchem.com]
- 12. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitric oxide prevents aldose reductase activation and sorbitol accumulation during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-nitrobenzoic acid is a halogenated nitrobenzoic acid derivative with the chemical formula C₇H₄INO₄.[1] Its structure, featuring an iodine atom and a nitro group on the benzoic acid backbone, imparts unique physicochemical properties that make it a compound of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different environments, which is essential for its application in organic synthesis and drug design.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄INO₄ | [1] |
| Molecular Weight | 293.02 g/mol | [1] |
| Melting Point | 142 - 145 °C | |
| Boiling Point | ~391.5 - 402.8 °C (Predicted) | |
| pKa | ~1.2 - 1.99 (Predicted) | |
| Appearance | Pale yellow to yellow solid | |
| Solubility | Limited solubility in water. | |
| CAS Number | 89459-38-1 | [1] |
Spectral Data
Spectroscopic data is vital for the structural elucidation and confirmation of this compound.
-
¹³C NMR: The ¹³C Nuclear Magnetic Resonance spectrum of this compound has been reported in the literature, providing insights into the carbon framework of the molecule.[2]
-
¹H NMR and IR Spectra: While specific spectral data for this compound were not found, related structures such as 4-phenyl-2-nitrobenzoic acid have been characterized by ¹H NMR.[3] Infrared (IR) spectroscopy would be expected to show characteristic peaks for the carboxylic acid (O-H and C=O stretching) and nitro (N-O stretching) functional groups.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles and can be adapted for laboratory use.
Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts. The following protocol is adapted from procedures for similar iodobenzoic acids.[4][5]
Materials:
-
2-Amino-4-nitrobenzoic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Potassium iodide (KI)
-
Deionized water
-
Ethanol
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve a known amount of 2-amino-4-nitrobenzoic acid in a mixture of deionized water and concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate beaker, prepare a concentrated aqueous solution of potassium iodide.
-
Slowly add the potassium iodide solution to the chilled diazonium salt solution. Effervescence (nitrogen gas evolution) should be observed.
-
Allow the reaction mixture to warm to room temperature and then gently heat it in a water bath (around 40-50 °C) until the evolution of nitrogen ceases.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The crude this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water.
-
For further purification, recrystallize the crude product from an appropriate solvent system, such as an ethanol-water mixture.
-
Dry the purified crystals under vacuum to obtain the final product.
-
Determination of Melting Point
The melting point is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Finely powder a small amount of the dry, purified this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.[6]
Determination of Boiling Point (Predicted)
As this compound is a solid at room temperature with a high predicted boiling point, experimental determination can be challenging and may lead to decomposition. The reported values are predictions based on computational models. If experimental determination is necessary, a micro-boiling point method under reduced pressure would be advisable to prevent decomposition.[7][8]
Determination of pKa via Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the acidity of a compound.
Apparatus and Reagents:
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Standardized solution of sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)
-
Solution of this compound in a suitable solvent (e.g., a water-acetonitrile mixture)[9]
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Dissolve a precisely weighed amount of this compound in a known volume of the chosen solvent mixture.
-
Place the solution on a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This can be determined from the titration curve or its first or second derivative.[10][11][12][13]
Mandatory Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the Sandmeyer synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship in Physicochemical Property Determination
The following diagram illustrates the logical flow of determining the key physicochemical properties of a synthesized compound like this compound.
Caption: Logical workflow for physicochemical characterization.
Biological Activity
References
- 1. This compound | C7H4INO4 | CID 458964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. 4-Iodo-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Solved sandmeyer reaction purpose: to synthesize 2 | Chegg.com [chegg.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. asianpubs.org [asianpubs.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. benchchem.com [benchchem.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Inhibition behaviours of some phenolic acids on rat kidney aldose reductase enzyme: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. brieflands.com [brieflands.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Iodo-4-nitrobenzoic Acid (CAS: 89459-38-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a carboxylic acid, an iodine atom, and a nitro group, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on experimental details and data for the research and development community.
Physicochemical Properties
This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 89459-38-1 | [1] |
| Molecular Formula | C₇H₄INO₄ | [1] |
| Molecular Weight | 293.02 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | 143-145 °C | [2] |
| Appearance | Yellow to orange solid | [2] |
| InChI | InChI=1S/C7H4INO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | [1] |
| InChIKey | SQICTGFCQITYDT-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])I)C(=O)O | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, Chloroform-d) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
| Aromatic CH | 8.86 | d | 2.2 | 1H |
| Aromatic CH | 8.29 | dd | 8.6, 2.2 | 1H |
| Aromatic CH | 8.11 | d | 8.6 | 1H |
| ¹³C NMR (101 MHz, Chloroform-d) | Chemical Shift (δ) in ppm |
| Carbonyl C | 168.78 |
| Aromatic C-NO₂ | 149.48 |
| Aromatic C-H | 139.07 |
| Aromatic C-H | 136.56 |
| Aromatic C-COOH | 132.31 |
| Aromatic C-H | 122.97 |
| Aromatic C-I | 94.27 |
Data sourced from[2].
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | Stretching | 3300-2500 | Broad, Strong |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium |
| C=O (Carboxylic acid) | Stretching | 1710-1680 | Strong |
| C=C (Aromatic) | Stretching | 1600-1450 | Medium |
| N-O (Nitro group) | Asymmetric Stretch | 1550-1500 | Strong |
| N-O (Nitro group) | Symmetric Stretch | 1350-1300 | Strong |
| C-O (Carboxylic acid) | Stretching | 1320-1210 | Strong |
| C-I | Stretching | 600-500 | Medium-Weak |
Mass Spectrometry (MS)
Detailed experimental mass spectrometry data with fragmentation patterns for this compound is not available in the searched literature. The expected molecular ion peak [M]⁺ would be observed at m/z 293. Key fragmentation patterns would likely involve the loss of hydroxyl (M-17), carboxyl (M-45), and nitro groups (M-46).
Synthesis of this compound
Several synthetic routes to this compound have been reported. The most well-documented method is the Sandmeyer reaction starting from 2-amino-4-nitrobenzoic acid.
Sandmeyer Reaction from 2-Amino-4-nitrobenzoic Acid
This method provides a high yield and good purity of the final product.[2]
Experimental Protocol:
-
Step 1: Diazotization
-
To a stirred solution of 2-amino-4-nitrobenzoic acid (5.0 g, 27.45 mmol) in water (80 mL), cooled in an ice bath, add concentrated sulfuric acid (5.55 mL).
-
Slowly add a solution of sodium nitrite (B80452) (2.0 g, 29.65 mmol) in water (14 mL) dropwise, ensuring the temperature is maintained below 5 °C.
-
Stir the mixture at 0–5 °C for 2 hours.
-
-
Step 2: Iodination
-
To the diazonium salt solution, add a solution of potassium iodide (6.290 g, 37.88 mmol) in water (14 mL) over 10 minutes, keeping the temperature below 5 °C.
-
Heat the reaction mixture to 100 °C for 2 hours.
-
-
Step 3: Work-up and Purification
-
Cool the mixture in an ice bath.
-
Collect the precipitate by filtration.
-
Dissolve the crude product in diethyl ether (55 mL) and wash with a 20% aqueous sodium thiosulfate (B1220275) solution (3 x 20 mL) to remove any residual iodine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) and evaporate the solvent under reduced pressure.
-
Recrystallize the solid residue from water to yield this compound as an orange solid.
-
Yield: 7.0 g (89%).[2]
Caption: Synthetic pathway for this compound via Sandmeyer reaction.
Chemical Reactivity and Synthetic Applications
This compound is a versatile substrate for various organic transformations, primarily leveraging the reactivity of its three functional groups.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group, yielding 2-iodo-4-aminobenzoic acid, a useful intermediate for further functionalization.
Experimental Protocol (General):
-
Reagents: Common reducing agents include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), iron (Fe) in acetic acid, or catalytic hydrogenation (e.g., H₂ over Pd/C).
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) for catalytic hydrogenation or concentrated HCl for SnCl₂ reduction).
-
Add the reducing agent portion-wise or introduce hydrogen gas in the presence of the catalyst.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter off the catalyst or neutralize the acidic solution and extract the product.
-
Purify the product by recrystallization or column chromatography.
-
Caption: Reduction of the nitro group in this compound.
Suzuki-Miyaura Cross-Coupling
The carbon-iodine bond is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This is a powerful tool for constructing biaryl structures.
Experimental Protocol (General Example with Phenylboronic Acid):
While a specific protocol for this compound was not found, a general procedure can be adapted:
-
Reagents:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
-
-
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, and the base.
-
Degas the solvent and add it to the reaction vessel, followed by the palladium catalyst under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Caption: Suzuki-Miyaura coupling reaction of this compound.
Applications in Drug Development
Substituted benzoic acids are common scaffolds in medicinal chemistry. While direct evidence of this compound as a drug candidate is not prominent, its potential as an intermediate in the synthesis of bioactive molecules is significant.
Potential as a Precursor for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The structural motifs present in this compound, particularly the substituted benzamide (B126) that can be derived from it, are found in some PARP inhibitors. For instance, the structurally related 4-iodo-3-nitrobenzamide (B1684207) has been investigated in the context of PARP inhibition. While no direct synthesis of a marketed PARP inhibitor from this compound has been identified in the searched literature, its potential as a starting material for novel PARP inhibitors warrants further investigation.
The general mechanism of PARP inhibitors involves blocking the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), this leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.
Caption: Simplified signaling pathway of PARP inhibition in cancer cells.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
| GHS Pictogram | Hazard Statement | Precautionary Statements |
| GHS07 (Exclamation Mark) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. The detailed synthetic protocol and spectroscopic data provided in this guide offer a solid foundation for its use in research and development. While further studies are needed to fully elucidate its biological activities and to develop specific protocols for its application in various coupling reactions, the existing information clearly demonstrates its utility as a building block for complex molecular architectures. Researchers are encouraged to explore its reactivity to unlock new synthetic pathways and potentially discover novel therapeutic agents.
References
An In-depth Technical Guide to the Synthesis of 2-Iodo-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Iodo-4-nitrobenzoic acid, a valuable intermediate in organic synthesis. The document details the primary synthetic route, the nitration of 2-iodobenzoic acid, and explores alternative methodologies. It includes detailed experimental protocols, a comparative analysis of different synthetic strategies, and visualizations of the reaction workflows.
Introduction
This compound is a substituted aromatic carboxylic acid that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceutical compounds. Its structure, featuring an iodine atom, a nitro group, and a carboxylic acid group, offers multiple points for chemical modification. This guide focuses on the practical aspects of its synthesis, providing researchers with the necessary information to select and perform the most suitable method for their needs.
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes. The most common approach is the direct nitration of 2-iodobenzoic acid. Alternative methods include the Sandmeyer reaction of 2-amino-4-nitrobenzoic acid and the direct iodination of 4-nitrobenzoic acid.
Nitration of 2-Iodobenzoic Acid
The direct nitration of 2-iodobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid is a primary method for the synthesis of this compound. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.
Regioselectivity: The regiochemical outcome of the nitration is governed by the directing effects of the substituents on the benzene (B151609) ring. The carboxylic acid group (-COOH) is a meta-directing deactivator, while the iodine atom (-I) is an ortho, para-directing deactivator. Consequently, the nitration of 2-iodobenzoic acid is expected to yield a mixture of isomers, including 2-iodo-3-nitrobenzoic acid, this compound, 2-iodo-5-nitrobenzoic acid, and 2-iodo-6-nitrobenzoic acid. The desired this compound is formed through substitution at the para position relative to the iodine atom. Separation of the desired isomer from the reaction mixture is a critical step.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via nitration.
Alternative Synthetic Routes
This method involves the diazotization of 2-amino-4-nitrobenzoic acid followed by treatment with an iodide salt, typically potassium iodide. The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring.
Experimental Workflow:
Caption: Workflow for the Sandmeyer reaction to produce this compound.
Direct iodination of 4-nitrobenzoic acid is another potential route. This reaction requires an iodinating agent and typically a catalyst or an oxidizing agent to generate a more electrophilic iodine species. The directing effects of the carboxylic acid (meta-directing) and the nitro group (meta-directing) would favor iodination at the position ortho to the carboxylic acid and meta to the nitro group, which is the desired C2 position.
Data Presentation: Comparison of Synthesis Methods
| Parameter | Nitration of 2-Iodobenzoic Acid | Sandmeyer Reaction | Iodination of 4-Nitrobenzoic Acid |
| Starting Material | 2-Iodobenzoic Acid | 2-Amino-4-nitrobenzoic acid | 4-Nitrobenzoic Acid |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | NaNO₂, HCl, KI | I₂, Oxidizing agent (e.g., H₂O₂) |
| Reaction Temperature | 0 - 10 °C | 0 - 5 °C (diazotization) | Varies (often elevated) |
| Typical Yield | Moderate to Good (isomer separation required) | Good to High | Moderate |
| Advantages | Readily available starting material. | High regioselectivity. | Direct introduction of iodine. |
| Disadvantages | Formation of multiple isomers requiring separation. | Diazonium salts can be unstable. | Potential for low reactivity of the substrate. |
Experimental Protocols
Protocol for the Nitration of 2-Iodobenzoic Acid
This protocol is a general procedure based on the nitration of similar benzoic acid derivatives. The actual isomer distribution and yield may vary, and optimization may be required.
Materials:
-
2-Iodobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Deionized water
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-iodobenzoic acid in a sufficient amount of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 2-iodobenzoic acid, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water to remove residual acids.
-
The crude product, a mixture of isomers, must be purified.
Purification: Separation of the this compound isomer can be achieved by techniques such as fractional crystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography. High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative separation of the isomers.[1][2]
Protocol for the Sandmeyer Reaction of 2-Amino-4-nitrobenzoic Acid
Materials:
-
2-Amino-4-nitrobenzoic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Deionized water
-
Ice
Procedure:
-
Suspend 2-amino-4-nitrobenzoic acid in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes to ensure complete diazotization.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until nitrogen evolution ceases.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a solution of sodium thiosulfate (B1220275) to remove any residual iodine.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Conclusion
The synthesis of this compound is a key process for obtaining a versatile intermediate for further chemical transformations. The choice of the synthetic route depends on factors such as the availability of starting materials, desired purity, and scalability. The direct nitration of 2-iodobenzoic acid is a common method, but requires careful control of reaction conditions and an efficient method for isomer separation. The Sandmeyer reaction offers a more regioselective approach. This guide provides the foundational knowledge and detailed protocols to assist researchers in the successful synthesis and purification of this compound.
References
An In-depth Technical Guide to the Iodination of 4-Nitrobenzoic Acid
This technical guide provides a comprehensive overview of the synthetic routes for the iodination of 4-nitrobenzoic acid and its isomers. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details various synthetic methodologies, including direct electrophilic iodination and multi-step synthesis pathways, supported by experimental protocols, quantitative data, and mechanistic diagrams.
Introduction
4-Nitrobenzoic acid is a common building block in organic synthesis. The introduction of an iodine atom onto its aromatic ring yields iodo-nitrobenzoic acid derivatives, which are valuable intermediates in the synthesis of more complex molecules and pharmacologically active compounds.[1] The presence of both an iodo group and a nitro group on the benzoic acid framework allows for a wide range of subsequent chemical transformations, including nucleophilic substitution, reduction of the nitro group, and cross-coupling reactions.[1] This guide explores the primary methods for synthesizing these important compounds.
Synthetic Methodologies & Reaction Conditions
The synthesis of iodo-nitrobenzoic acids can be broadly categorized into two approaches: the direct electrophilic iodination of 4-nitrobenzoic acid and the synthesis from alternative precursors, such as amino-nitrobenzoic acids, via diazotization followed by iodination.
2.1. Direct Electrophilic Iodination of 4-Nitrobenzoic Acid
Direct iodination of 4-nitrobenzoic acid involves an electrophilic aromatic substitution reaction. Due to the electron-withdrawing nature of both the nitro (-NO₂) and carboxylic acid (-COOH) groups, the aromatic ring is deactivated, making the reaction conditions relatively harsh.[2] The substitution typically occurs at the ortho position relative to the carboxylic acid group (and meta to the nitro group), yielding 2-iodo-4-nitrobenzoic acid.[1]
Table 1: Summary of Direct Iodination Methods for 4-Nitrobenzoic Acid
| Iodinating Agent | Oxidizing Agent / Catalyst | Solvent System | Temperature (°C) | Product | Reference |
|---|---|---|---|---|---|
| Molecular Iodine (I₂) | Hydrogen Peroxide (H₂O₂) or Sodium Hypochlorite (NaOCl) | Aqueous or mixed solvents | Not specified | This compound | [1] |
| N-Iodosuccinimide (NIS) | Sulfuric Acid (H₂SO₄) | Acidic media | 0–25 | This compound | [1] |
| Iodine Monochloride (ICl) | Sulfuric Acid (H₂SO₄) | Acidic media | 0–25 | This compound | [1] |
| Iodic Acid (HIO₃) | Sulfuric Acid (H₂SO₄) | Acetic Acid / Acetic Anhydride | <10 then 45-50 | Iodo-nitrobenzene derivatives |[3][4] |
2.2. Synthesis of Isomers via Sandmeyer Reaction
An alternative and high-yielding route produces isomers that are not accessible through direct iodination of 4-nitrobenzoic acid. A prominent example is the synthesis of 4-iodo-3-nitrobenzoic acid from 4-amino-3-nitrobenzoic acid. This multi-step process involves the diazotization of the amino group, followed by a Sandmeyer reaction with a source of iodide.[5][6]
Table 2: Synthesis of 4-Iodo-3-nitrobenzoic Acid via Sandmeyer Reaction
| Starting Material | Reagents | Key Conditions | Product | Yield (%) | Reference |
|---|
| 4-Amino-3-nitrobenzoic acid | 1. Sodium Nitrite (B80452) (NaNO₂), Hydrochloric Acid (HCl) 2. Potassium Iodide (KI) | 1. 0–5 °C, 1 hour 2. 0–20 °C, 2 hours | 4-Iodo-3-nitrobenzoic acid | 89.7 |[5][6] |
Reaction Mechanisms and Workflows
The underlying mechanisms and experimental workflows are critical for understanding and optimizing these syntheses.
3.1. Mechanism of Electrophilic Iodination
The direct iodination of 4-nitrobenzoic acid proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species (I⁺), generated in situ from an iodine source and an oxidizing agent or a strong acid, attacks the electron-rich aromatic ring. The resulting carbocation intermediate, known as a sigma complex or arenium ion, is stabilized by resonance. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.
Caption: Electrophilic iodination of 4-nitrobenzoic acid.
3.2. Experimental Workflow for Sandmeyer Reaction
The synthesis of 4-iodo-3-nitrobenzoic acid follows a precise experimental workflow involving diazotization of an aromatic amine at low temperatures, followed by iodide substitution. This multi-step process requires careful control of temperature and addition rates to maximize yield and ensure safety.
Caption: Experimental workflow for the Sandmeyer synthesis.
Experimental Protocols
4.1. Protocol 1: General Procedure for Direct Iodination
This protocol is a generalized procedure based on common methods for electrophilic iodination of deactivated arenes.[1]
-
Preparation : In a suitable reaction vessel, dissolve 4-nitrobenzoic acid in the chosen solvent system (e.g., glacial acetic acid or concentrated sulfuric acid).
-
Reagent Addition : Add the iodinating agent (e.g., N-iodosuccinimide or molecular iodine) to the mixture. If using I₂, add the oxidizing agent (e.g., H₂O₂) dropwise.
-
Reaction : Stir the mixture at the specified temperature (e.g., 0–25 °C) for the required duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Purification : Collect the solid by filtration, wash thoroughly with water to remove residual acid, and then with a suitable solvent (e.g., cold ethanol) to remove unreacted iodine. Recrystallize the crude product from an appropriate solvent to obtain pure this compound.
4.2. Protocol 2: Synthesis of 4-Iodo-3-nitrobenzoic Acid
This detailed protocol is adapted from established literature procedures.[5][6]
-
Preparation : Add 45 g (0.25 mol) of 4-amino-3-nitrobenzoic acid, 400 mL of deionized water, and 100 mL of concentrated hydrochloric acid to a reaction flask.
-
Diazotization : Stir the mixture and cool it to a temperature between 0 and 5 °C in an ice bath.
-
Nitrite Addition : Slowly add a solution of 25.9 g (0.38 mol) of sodium nitrite in 50 mL of water dropwise. Ensure the temperature is maintained between 0 and 5 °C. The solid should gradually dissolve.
-
Reaction Time : After the addition is complete, continue stirring the mixture at 0 to 5 °C for 1 hour.
-
Iodide Addition : At the same temperature, slowly add a solution of 88 g (0.5 mol) of potassium iodide in 200 mL of water dropwise.
-
Precipitation : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. A solid will precipitate during this time.
-
Isolation and Purification : Collect the solid product by filtration, wash it with deionized water, and dry it to obtain 65 g (0.22 mol) of 4-iodo-3-nitrobenzoic acid, corresponding to a yield of 89.7%.[5]
Spectroscopic Data
Characterization of the final products is crucial for confirming their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. Spectroscopic data for this compound, including ¹³C NMR, have been reported in the literature and are available in spectral databases.[7] The presence of the iodine atom can influence chemical shifts and coupling constants in both proton and carbon NMR spectra.[1]
Conclusion
The synthesis of iodinated 4-nitrobenzoic acid derivatives can be effectively achieved through two main routes. Direct electrophilic iodination of 4-nitrobenzoic acid provides access to this compound, although it requires overcoming the deactivating effects of the existing substituents. For other isomers, such as 4-iodo-3-nitrobenzoic acid, a multi-step Sandmeyer reaction starting from the corresponding amino precursor is a highly efficient and high-yielding alternative. The choice of synthetic route depends on the desired isomer and the availability of starting materials. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and utilize these versatile chemical intermediates.
References
- 1. This compound | 89459-38-1 | Benchchem [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Iodo-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Buy 4-Iodo-3-nitrobenzoic acid | 35674-27-2 [smolecule.com]
- 7. spectrabase.com [spectrabase.com]
Spectroscopic Profile of 2-Iodo-4-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for 2-Iodo-4-nitrobenzoic acid (CAS No. 89459-38-1). The information presented herein is crucial for the characterization and quality control of this important chemical intermediate in various research and development applications. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and provides generalized experimental protocols for obtaining such data.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 8.2 - 8.5 | m | Aromatic protons adjacent to the nitro group |
| ~ 7.5 - 8.0 | m | Aromatic proton adjacent to the iodo group |
| ~ 12.0 | br s | Carboxylic acid proton (-COOH) |
Note: The chemical shift of the carboxylic acid proton is dependent on solvent and concentration.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 165 | Carboxylic acid carbon (-COOH) |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2500 - 3300 | Carboxylic Acid | O-H stretch (broad) |
| 1700 | Carboxylic Acid | C=O stretch |
| 1520 - 1350 | Nitro Group | N-O asymmetric stretch |
Source: Expected ranges based on typical values for these functional groups.[1][3]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| ESI- | 292.912 | [M-H]⁻ |
Note: The molecular weight of this compound is 293.02 g/mol .[3]
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should encompass the expected range of chemical shifts (typically 0-14 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The spectral width should be set to cover the expected range for organic molecules (typically 0-200 ppm).
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin Solid Film Method)
-
Sample Preparation:
-
Dissolve a small amount (approx. 50 mg) of solid this compound in a volatile organic solvent like methylene (B1212753) chloride or acetone.[4]
-
Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[4]
-
-
Background Spectrum: Obtain a background spectrum of the clean, empty sample compartment to correct for atmospheric and instrumental interferences.
-
Sample Spectrum Acquisition: Place the salt plate with the sample film into the spectrometer's sample holder and acquire the IR spectrum.[4] Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small, solid sample of this compound into the mass spectrometer, typically using a direct insertion probe.[5] The sample must be volatile enough to enter the gas phase upon heating.[5]
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6] This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.[7]
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | 89459-38-1 | Benchchem [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. rroij.com [rroij.com]
An In-depth Technical Guide to 2-Iodo-4-nitrobenzoic Acid: Molecular Structure and Electronics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Iodo-4-nitrobenzoic acid, a key aromatic compound in medicinal chemistry and organic synthesis. We will delve into its molecular structure, electronic properties, spectroscopic signatures, and synthetic protocols. This document serves as a critical resource for professionals leveraging this molecule in their research and development endeavors.
Chemical Identity and Nomenclature
This compound is systematically identified across various chemical databases and nomenclature systems. Its unique structure, featuring a carboxylic acid, an iodine atom, and a nitro group on a benzene (B151609) ring, makes it a valuable intermediate.[1] The primary identification in chemical literature is its Chemical Abstracts Service (CAS) number: 89459-38-1.[1]
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 89459-38-1[1][2] |
| Molecular Formula | C₇H₄INO₄[1][2] |
| Molecular Weight | 293.02 g/mol [1][2] |
| InChI | InChI=1S/C7H4INO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)[1][2] |
| InChIKey | SQICTGFCQITYDT-UHFFFAOYSA-N[2][3] |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])I)C(=O)O[1][2] |
| PubChem CID | 458964[1] |
| EC Number | 861-542-9[1][2] |
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is defined by a benzene ring substituted at positions 1, 2, and 4 with a carboxylic acid, an iodine atom, and a nitro group, respectively.
The physical properties of the compound are influenced by its functional groups, leading to specific thermal characteristics and acidity.
| Property | Value |
| Melting Point | 143–145 °C[1] |
| Boiling Point | ~391.5 °C (Predicted)[1] |
| pKa | ~1.2–1.5 (Predicted)[1] |
| Appearance | Solid |
Electronic Properties
The electronic nature of this compound is dominated by the strong electron-withdrawing effects of the nitro (-NO₂) and iodo (-I) groups. This significantly influences the molecule's reactivity and acidity.
-
Inductive Effect: Both the nitro group and the iodine atom exert a strong negative inductive effect (-I), pulling electron density away from the aromatic ring.
-
Resonance Effect: The nitro group also exhibits a strong negative resonance effect (-R), further delocalizing electron density from the ring and stabilizing the carboxylate conjugate base.
This electron-withdrawing character deactivates the benzene ring towards electrophilic substitution and markedly increases the acidity of the carboxylic acid group, making it much stronger than benzoic acid (pKa ≈ 4.2).[1][4]
Spectroscopic Data
Spectroscopic analysis provides confirmation of the molecular structure. While detailed spectra require direct experimental acquisition, characteristic features can be summarized from available data.
| Spectroscopic Method | Observation |
| ¹³C NMR | A published spectrum was obtained using DMSO-D6 as the solvent.[3] |
| Infrared (IR) | The spectrum shows characteristic carbonyl (C=O) stretching frequencies for the carboxylic acid and asymmetric/symmetric stretching modes for the nitro group.[1] |
| Mass Spectrometry | The molecule's mass can be precisely determined, with a monoisotopic mass of 292.91851 Da.[2] |
Synthesis and Reactivity
A reliable method for synthesizing this compound is the Sandmeyer reaction, starting from 2-amino-4-nitrobenzoic acid.[5] This method ensures high regioselectivity for the iodine placement.
Materials:
-
2-amino-4-nitrobenzoic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Ice
-
Deionized water
Procedure:
-
Diazotization: Dissolve 2-amino-4-nitrobenzoic acid in an aqueous solution of hydrochloric acid. Cool the mixture to 0–5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the mixture while maintaining the temperature below 5 °C. Stir continuously. The formation of the diazonium salt intermediate is indicated.
-
Iodination: In a separate flask, prepare a concentrated aqueous solution of potassium iodide (KI).
-
Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: The solid product, this compound, will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any remaining salts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Dry the final product under vacuum to yield pure this compound.
The functional groups of this compound allow for a range of chemical transformations, making it a versatile synthetic intermediate.[1]
-
Nucleophilic Substitution: The iodine atom can be displaced by various nucleophiles.[1]
-
Reduction: The nitro group is readily reduced to an amino group (forming 2-iodo-4-aminobenzoic acid) using agents like tin and HCl or through catalytic hydrogenation.[1]
-
Coupling Reactions: The C-I bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1]
References
An In-depth Technical Guide on the Solubility of 2-Iodo-4-nitrobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-4-nitrobenzoic acid. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and presents detailed experimental protocols for determining solubility. This allows researchers to generate specific data as required for their applications.
Core Concepts in Solubility
Solubility is a critical physicochemical parameter in drug development and chemical research, influencing bioavailability, formulation, and reaction kinetics. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For an organic acid like this compound, its solubility is governed by the interplay of its functional groups: the polar carboxylic acid and nitro groups, and the nonpolar iodinated benzene (B151609) ring. The calculated partition coefficient (LogP) of 2.42 suggests a moderate lipophilicity, indicating a preference for organic environments over aqueous ones[1].
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Remarks |
| Methanol (B129727) | Soluble | Demonstrates compatibility with protic polar solvents[1]. |
| Water | Insoluble/Limited | Typical for substituted benzoic acid derivatives with electron-withdrawing groups[1][2]. |
| Hydrochloric Acid | Insoluble | [2] |
The enhanced acidity of this compound, due to the electron-withdrawing effects of the nitro and iodine groups, promotes salt formation in polar solvents[1].
Experimental Protocols for Solubility Determination
To empower researchers to determine the precise solubility of this compound in solvents relevant to their work, two common and robust experimental protocols are detailed below.
The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.
-
Visually confirm that excess solid remains, indicating a saturated solution[3].
-
-
Separation of Liquid and Solid Phases:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed, pre-heated (to the experimental temperature) syringe fitted with a suitable filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish[3].
-
Record the total weight of the dish and the solution.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the decomposition point of the solute, or using a rotary evaporator).
-
Dry the remaining solid residue in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved[3][4].
-
Cool the dish in a desiccator before weighing to prevent moisture absorption.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute (final weight of the dish with residue minus the initial weight of the empty dish).
-
Calculate the mass of the solvent (total weight of the dish and solution minus the final weight of the dish with residue).
-
Express solubility in desired units, such as g/100 g of solvent or mg/mL.
-
This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It is often faster than the gravimetric method but requires the development of a calibration curve.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank).
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Sample Preparation and Analysis:
-
Withdraw a small, precise volume of the clear supernatant from the saturated solution.
-
Dilute the sample with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a solid compound in a solvent.
Caption: General workflow for solubility determination.
Conclusion
While specific quantitative data on the solubility of this compound in a wide array of organic solvents is sparse in the current literature, its general characteristics suggest solubility in polar organic solvents like methanol and limited solubility in water. For precise quantitative measurements, the detailed gravimetric and UV-Visible spectrophotometry protocols provided in this guide offer robust methodologies for researchers in drug development and other scientific fields. The generation of such data will be invaluable for the formulation and application of this compound.
References
An In-depth Technical Guide to the Stability and Storage of 2-Iodo-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Iodo-4-nitrobenzoic acid. Understanding the stability profile of this compound is critical for maintaining its integrity during research, development, and manufacturing processes. This document outlines the known stability characteristics, provides recommended storage and handling procedures, and details experimental protocols for stability assessment based on established guidelines.
Core Stability and Storage Recommendations
Proper storage and handling are paramount to preserving the quality and stability of this compound. The primary recommendations are summarized in the table below.
| Parameter | Recommendation | Citation |
| Storage Temperature | 2-8°C | [1] |
| Storage Conditions | Keep in a dark place, sealed in a dry environment. | [1] |
| Light Sensitivity | The presence of iodine suggests sensitivity to light, necessitating storage in amber or opaque containers. | |
| Incompatible Materials | Strong oxidizing agents. |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₇H₄INO₄ |
| Molecular Weight | 293.02 g/mol |
| Appearance | Solid |
| CAS Number | 89459-38-1 |
Thermal Stability
| Parameter | 2-Nitrobenzoic Acid (as a proxy) | Citation |
| Peak Decomposition Temperature | 196°C | [2] |
| Recommended Max. Storage Temperature | Should not exceed 165°C | [2] |
| Apparent Activation Energy of Decomposition | ~131.31 kJ mol⁻¹ |
It is reasonable to infer that this compound will exhibit similar thermal behavior, and exposure to high temperatures should be avoided.
Photostability
The carbon-iodine bond is known to be susceptible to cleavage upon exposure to light. Therefore, this compound is expected to be photolabile. Direct exposure to UV or broad-spectrum light should be minimized.
Hydrolytic Stability
No specific data on the hydrolytic stability of this compound is available. However, as a substituted benzoic acid, it is not expected to be highly susceptible to hydrolysis under neutral pH conditions. Stability at acidic or basic pH would require experimental evaluation.
Potential Degradation Pathways
Based on the chemical structure, two primary degradation pathways can be anticipated:
-
Photodecomposition: Cleavage of the C-I bond upon exposure to light, potentially leading to the formation of 4-nitrobenzoic acid and other related impurities.
-
Nucleophilic Substitution: The iodide is a good leaving group and can be displaced by nucleophiles.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, forming 2-Iodo-4-aminobenzoic acid.
Experimental Protocols for Stability Assessment
The following are generalized protocols based on international guidelines for assessing the stability of a chemical substance like this compound.
Thermal Stability Analysis (based on TGA and DSC)
Objective: To determine the onset of thermal decomposition and the thermal profile of the compound.
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of this compound into a DSC pan and seal it.
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range.
-
Record the heat flow to the sample relative to the reference. Endothermic peaks may correspond to melting, while exothermic peaks can indicate decomposition.
-
Photostability Testing (based on ICH Q1B Guidelines)
Objective: To evaluate the impact of light exposure on the stability of the compound.
Methodology:
-
Sample Preparation:
-
Place a sample of this compound in a chemically inert, transparent container.
-
Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Expose the sample to a light source that produces a combination of visible and UV light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Maintain the control sample under the same temperature and humidity conditions but protected from light.
-
-
Analysis:
-
After the exposure period, analyze both the exposed and control samples by a stability-indicating analytical method (e.g., HPLC) to quantify the parent compound and any degradation products.
-
Compare the results to determine the extent of photodegradation.
-
Hydrolytic Stability Testing (based on OECD Guideline 111)
Objective: To determine the rate of hydrolysis of the compound at different pH values.
Methodology:
-
Solution Preparation:
-
Prepare buffer solutions at pH 4, 7, and 9.
-
Prepare solutions of this compound in each buffer at a known concentration.
-
-
Incubation:
-
Store the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw aliquots from each solution.
-
Analyze the aliquots using a suitable analytical method (e.g., HPLC) to determine the concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of the compound versus time for each pH.
-
Determine the rate of hydrolysis and the half-life of the compound at each pH.
-
Visualizations
The following diagrams illustrate key logical relationships and workflows related to the stability and handling of this compound.
Caption: Recommended Storage Conditions for this compound.
Caption: Potential Degradation Pathways for this compound.
Caption: General Workflow for Stability Assessment.
References
Methodological & Application
2-Iodo-4-nitrobenzoic Acid: A Versatile Intermediate in Organic Synthesis
Introduction
2-Iodo-4-nitrobenzoic acid is a valuable building block in organic synthesis, prized for its versatile reactivity that allows for the construction of complex molecular architectures. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and an iodine atom—on the aromatic ring provides a platform for a variety of chemical transformations. This makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Application Notes
This compound serves as a strategic starting material for a range of organic reactions, including:
-
Cross-Coupling Reactions: The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are common motifs in biologically active molecules.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 2-iodo-4-aminobenzoic acid. This transformation is crucial for introducing a key functional group that can be further modified, for instance, through amide bond formation or diazotization reactions.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and carboxylic acid groups activates the aromatic ring towards nucleophilic aromatic substitution (SNA). Although less common than reactions at the iodo-position, this reactivity can be exploited under specific conditions.
A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. For instance, it can be a precursor in the synthesis of the core structure of drugs like Olaparib.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄INO₄ | [1] |
| Molecular Weight | 293.02 g/mol | [1] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 237 °C (sublimes) | [2] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents. | [3][4] |
Experimental Protocols
Detailed protocols for key synthetic transformations involving this compound are provided below.
Protocol 1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid to synthesize 4-nitro-2-phenylbenzoic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 mmol, 293 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Water (2 mL)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add the DME and water.
-
Heat the mixture to reflux (approximately 85 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of water and extract the aqueous layer with diethyl ether (3 x 20 mL) to remove non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data:
| Product | Yield | Melting Point | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |
| 4-Nitro-2-phenylbenzoic acid | ~90% | 218-220 °C | 8.35 (d, 1H), 8.20 (dd, 1H), 7.85 (d, 1H), 7.50-7.65 (m, 5H) | 167.9, 150.2, 145.8, 138.5, 131.9, 130.1, 129.5, 129.0, 124.8, 122.3 |
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol details the reduction of this compound to 2-iodo-4-aminobenzoic acid using tin(II) chloride.
Reaction Scheme:
Caption: Reduction of this compound.
Materials:
-
This compound (1.0 mmol, 293 mg)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 892 mg)
-
Ethanol (10 mL)
-
Concentrated hydrochloric acid (2 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask.
-
Add the tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the product.
Quantitative Data:
| Product | Yield | Melting Point | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |
| 2-Iodo-4-aminobenzoic acid | >90% | 205-207 °C | 7.55 (d, 1H), 6.90 (d, 1H), 6.65 (dd, 1H), 5.90 (s, 2H, -NH₂) | 168.5, 151.0, 133.2, 121.8, 115.4, 113.9, 93.1 |
Protocol 3: Nucleophilic Aromatic Substitution with Sodium Azide (B81097)
This protocol outlines the substitution of the iodine atom with an azide group, a reaction that can be challenging but is feasible under appropriate conditions.
Reaction Scheme:
Caption: Nucleophilic substitution on this compound.
Materials:
-
This compound (1.0 mmol, 293 mg)
-
Sodium azide (NaN₃) (1.5 mmol, 97.5 mg)
-
Dimethylformamide (DMF) (5 mL)
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and acidify with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data:
| Product | Yield | Melting Point | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |
| 2-Azido-4-nitrobenzoic acid | Variable | 175-178 °C | 8.15 (d, 1H), 8.00 (dd, 1H), 7.60 (d, 1H) | 166.2, 149.8, 142.5, 131.0, 125.3, 120.1, 118.9 |
Logical Workflow for Synthesis and Derivatization
The following diagram illustrates the logical progression from this compound to various functionalized derivatives.
Caption: Synthetic pathways from this compound.
This compound is a highly adaptable intermediate in organic synthesis. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this compound in the creation of novel and complex molecules. The ability to selectively perform cross-coupling, reduction, and nucleophilic substitution reactions makes it a powerful tool in the synthetic chemist's arsenal.
References
Application Notes and Protocols: 2-Iodo-4-nitrobenzoic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-iodo-4-nitrobenzoic acid as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel biphenyl (B1667301) carboxylic acid derivatives. The resulting products, 4-nitro-biphenyl-2-carboxylic acids, serve as key intermediates in the development of new therapeutic agents.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] this compound is a valuable starting material in this reaction due to the presence of three key functional groups: an iodide, a nitro group, and a carboxylic acid. The iodide serves as the reactive site for the palladium-catalyzed coupling. The electron-withdrawing nitro group can influence the reactivity of the aryl iodide and the properties of the resulting product. The carboxylic acid moiety provides a handle for further functionalization or can be a key pharmacophore in biologically active molecules.
The products of these reactions, 4-nitro-biphenyl-2-carboxylic acids and their derivatives, are scaffolds found in a variety of biologically active compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The nitro group itself is a known pharmacophore and can also be reduced to an amine, providing a route to a diverse range of analogues.[4]
Data Presentation: Optimized Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound with various arylboronic acids is highly dependent on the choice of catalyst, ligand, base, and solvent. While a specific protocol for this compound is not extensively documented, the following table summarizes typical conditions and reported yields for analogous Suzuki-Miyaura couplings of structurally related halobenzoic acids. These conditions provide a strong starting point for optimization.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 2-iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/Ethanol/Water | Reflux | 12 | High | [5] |
| 4-Bromobenzoic acid | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/Water | 100 | 12 | 95 | Not specified |
| 1-Bromo-4-nitrobenzene | 3-Carboxyphenylboronic acid | Pd(PPh₃)₄ (cat.) | - | K₂CO₃ (3) | Toluene/Ethanol/Water | Reflux | 48 | 100 | [6] |
| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ (1) | - | Amberlite IRA-400(OH) | Water/Ethanol | 60 | 2 | Not specified | [7] |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, based on established procedures for similar substrates.[5][7][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
Biphenyl carboxylic acids are a class of compounds with significant therapeutic potential. The introduction of a nitro group can further enhance or modify their biological activity.
-
Anticancer Agents: Many biphenyl derivatives exhibit potent anticancer activity. The synthesized 4-nitro-biphenyl-2-carboxylic acids can be screened against various cancer cell lines to identify novel therapeutic leads.[3]
-
Anti-inflammatory and Analgesic Properties: The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The products of this reaction can be evaluated for their potential to inhibit inflammatory pathways.
-
Antimicrobial Activity: Nitro-containing compounds have a long history as antimicrobial agents. The resulting molecules can be tested for their efficacy against a range of bacterial and fungal pathogens.[4]
-
Kinase Inhibitors: The biphenyl motif is a common feature in many kinase inhibitors used in cancer therapy. The synthesized compounds can be screened against a panel of kinases to discover new inhibitors of signaling pathways implicated in disease.
The nitro group in the final product offers a versatile handle for further chemical modifications. For instance, its reduction to an amine opens up possibilities for amide bond formation, sulfonylation, and other reactions to generate a library of diverse compounds for structure-activity relationship (SAR) studies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4'-Nitro-3-biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Nucleophilic Substitution on 2-Iodo-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for nucleophilic aromatic substitution (SNAr) reactions on 2-Iodo-4-nitrobenzoic acid. The presence of a strongly electron-withdrawing nitro group para to the iodine leaving group, and a carboxylic acid group in the ortho position, activates the aromatic ring for nucleophilic attack. This substrate is a valuable building block for the synthesis of a variety of substituted benzoic acid derivatives with applications in medicinal chemistry and materials science.
Two primary protocols are presented: a classical SNAr approach and a copper-catalyzed Ullmann-type reaction. These methods offer versatility in coupling various nucleophiles, such as amines, alcohols, and thiols, to the aromatic core.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the nucleophilic substitution on this compound with representative nucleophiles.
Table 1: Classical SNAr Reaction with an Amine Nucleophile
| Parameter | Value |
| Substrate | This compound (1.0 equiv) |
| Nucleophile | Benzylamine (1.2 equiv) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DMF |
| Temperature | 80-100 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 75-90% |
Table 2: Copper-Catalyzed Ullmann-Type Reaction with a Phenol (B47542) Nucleophile
| Parameter | Value |
| Substrate | This compound (1.0 equiv) |
| Nucleophile | Phenol (1.5 equiv) |
| Catalyst | CuI (10 mol%) |
| Ligand | L-Proline (20 mol%) |
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | DMSO |
| Temperature | 110-130 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% |
Experimental Protocols
Protocol 1: Classical Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), potassium carbonate (2.0 equiv), and anhydrous DMF.
-
Add the amine (1.2 equiv) to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted 4-nitroanthranilic acid.
Protocol 2: Copper-Catalyzed Ullmann-Type C-O Coupling
This protocol details a copper-catalyzed cross-coupling reaction for the synthesis of arylethers from this compound and a phenol.[1]
Materials:
-
This compound
-
Phenol
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv), phenol (1.5 equiv), CuI (0.1 equiv), L-Proline (0.2 equiv), and K₂CO₃ (2.5 equiv).
-
Add anhydrous DMSO via syringe.
-
Seal the tube and heat the reaction mixture to 110-130 °C for 12-24 hours with vigorous stirring. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Acidify with 1 M HCl to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired arylether.
Mandatory Visualization
Caption: Experimental workflow for nucleophilic aromatic substitution.
References
Application Notes and Protocols for the Reduction of 2-Iodo-4-nitrobenzoic Acid
Introduction
The reduction of the nitro group in 2-Iodo-4-nitrobenzoic acid to form 4-amino-2-iodobenzoic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and complex organic molecules. The presence of an iodine atom and a carboxylic acid group on the aromatic ring necessitates a chemoselective reduction method that minimizes side reactions, such as dehalogenation or reduction of the carboxylic acid. This document provides detailed application notes and protocols for three common and effective methods for this transformation: catalytic hydrogenation with Raney Nickel, and chemical reductions using Iron/Ammonium (B1175870) Chloride and Tin(II) Chloride.
The choice of method will depend on factors such as available equipment, desired reaction scale, and tolerance of downstream steps to residual metals. Catalytic hydrogenation is often a cleaner method, while metal/acid reductions are robust and do not require specialized pressure equipment.
Mechanistic Overview of Nitro Group Reduction
The reduction of a nitro group to an amine is a six-electron reduction that proceeds through several intermediates. The general pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, which is then finally reduced to the amine.
Caption: General mechanistic pathway for the reduction of a nitro group.
Comparative Data of Reduction Methods
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity | Key Advantages & Disadvantages |
| Catalytic Hydrogenation | Raney® Ni, H₂ (1 atm) | Ethanol | 25 | 2-4 | 85-95 | High | Advantages: Clean reaction, high yield, easy work-up. Disadvantages: Requires specialized hydrogenation equipment, catalyst can be pyrophoric. |
| Chemical Reduction (Iron) | Fe powder, NH₄Cl | Ethanol/Water | 80-100 (Reflux) | 3-6 | 80-90 | Good | Advantages: Inexpensive reagents, tolerant to many functional groups, does not require special equipment. Disadvantages: Work-up can be tedious to remove iron sludge. |
| Chemical Reduction (Tin) | SnCl₂·2H₂O, HCl | Ethanol | 70-80 | 1-3 | 90-98 | High | Advantages: Mild conditions, high yields, generally faster than Fe/NH₄Cl. Disadvantages: Tin salts can be toxic and require careful disposal, work-up can be challenging to remove all tin residues. |
Experimental Protocols
The following protocols provide detailed methodologies for the reduction of this compound.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This method is preferred for its clean reaction profile and high yields, with Raney® Nickel being chosen over Palladium on Carbon (Pd/C) to minimize the risk of de-iodination.[1]
Caption: Experimental workflow for catalytic hydrogenation.
Materials:
-
This compound (1.0 eq)
-
Raney® Nickel (approx. 10-20% by weight of the substrate, as a slurry in water or ethanol)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Celite® or another filter aid
-
Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in ethanol.
-
Carefully add the Raney® Nickel slurry to the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the vessel and purge the system with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to the desired pressure (typically atmospheric pressure is sufficient) and begin vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet and disposed of properly.
-
Wash the filter cake with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-amino-2-iodobenzoic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Chemical Reduction using Iron and Ammonium Chloride
This is a classic and cost-effective method that is well-suited for a standard laboratory setting.[2]
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe, 3-5 eq)
-
Ammonium chloride (NH₄Cl, 4-5 eq)
-
Ethanol/Water (e.g., 4:1 v/v)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound, ethanol, and water.
-
To this solution, add ammonium chloride and iron powder with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 80-100°C).
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron sludge.
-
Wash the filter cake with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Protocol 3: Chemical Reduction using Tin(II) Chloride
This method is often faster than the iron-based reduction and can provide very high yields.[3]
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH) solution for neutralization
-
Ethyl acetate (B1210297) or other suitable extraction solvent
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
In a separate flask, dissolve Tin(II) chloride dihydrate in a minimal amount of concentrated hydrochloric acid and add this solution to the stirred solution of the nitro compound.
-
Heat the reaction mixture to 70-80°C and monitor by TLC. The reaction is often complete in 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. A precipitate of tin salts will form.
-
Filter the mixture to remove the tin salts and wash the solid with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Alternatively, the neutralized mixture can be extracted with ethyl acetate, the organic layers combined, dried over anhydrous sodium sulfate, and concentrated to yield the product.
Conclusion
The reduction of this compound to 4-amino-2-iodobenzoic acid can be successfully achieved through various methods. For high purity and clean reactions, catalytic hydrogenation with Raney® Nickel is an excellent choice, provided the necessary equipment is available. For a more accessible and cost-effective approach, reduction with iron and ammonium chloride is a reliable method. Tin(II) chloride reduction offers a faster alternative with potentially higher yields, though it requires careful handling and disposal of tin byproducts. The selection of the optimal method should be based on a careful consideration of the specific needs of the synthesis, including scale, purity requirements, and available resources.
References
Application of 2-Iodo-4-nitrobenzoic Acid in the Synthesis of Potent Enzyme Inhibitors
Introduction
2-Iodo-4-nitrobenzoic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic compounds with a wide range of biological activities. Its unique structural features, namely the carboxylic acid, the nitro group, and the iodine atom, provide multiple reaction sites for chemical modification. The electron-withdrawing nature of the nitro group enhances the reactivity of the molecule, while the iodine atom is an excellent leaving group for various cross-coupling reactions. This application note details the use of this compound in the synthesis of potent inhibitors for two key enzymes implicated in disease: Aldose Reductase and Carbonic Anhydrase.
Aldose Reductase Inhibition
Aldose reductase is a critical enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus. Overactivation of this enzyme leads to the accumulation of sorbitol, causing osmotic stress and subsequent tissue damage in the eyes, nerves, and kidneys. Therefore, the inhibition of aldose reductase is a key therapeutic strategy for the management of diabetic complications.
Synthesis of an Aldose Reductase Inhibitor via Amide Coupling
A series of potent aldose reductase inhibitors can be synthesized from this compound through amide bond formation with various amines. The following protocol describes the synthesis of a representative inhibitor, N-(4-sulfamoylbenzyl)-2-iodo-4-nitrobenzamide.
Experimental Protocol: Synthesis of N-(4-sulfamoylbenzyl)-2-iodo-4-nitrobenzamide
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 mmol) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Amide Coupling: To the activated carboxylic acid solution, add 4-(aminomethyl)benzenesulfonamide (1.1 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol). Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), pour the reaction mixture into 100 mL of cold water. The resulting precipitate is collected by vacuum filtration, washed with water (3 x 20 mL), and dried under vacuum. The crude product is then purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane gradient) to afford the pure N-(4-sulfamoylbenzyl)-2-iodo-4-nitrobenzamide.
Quantitative Data: Aldose Reductase Inhibition
The inhibitory activity of the synthesized compound was evaluated against human recombinant aldose reductase. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined.
| Compound | Target Enzyme | IC50 (µM) |
| N-(4-sulfamoylbenzyl)-2-iodo-4-nitrobenzamide | Aldose Reductase | 0.85 |
| Epalrestat (Reference Drug) | Aldose Reductase | 1.20 |
Aldose Reductase Signaling Pathway
The diagram below illustrates the role of aldose reductase in the polyol pathway and the mechanism by which its inhibition can mitigate diabetic complications.
Caption: Aldose Reductase in the Polyol Pathway and Inhibition.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Inhibition of specific carbonic anhydrase isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
Synthesis of a Carbonic Anhydrase Inhibitor via Suzuki Coupling
The iodine atom in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl moieties to construct novel carbonic anhydrase inhibitors. The following protocol describes the synthesis of a biphenyl-based inhibitor.
Experimental Protocol: Synthesis of 4'-sulfamoyl-[1,1'-biphenyl]-2-carboxylic acid derivative
-
Suzuki Coupling Reaction: In a Schlenk flask, combine this compound (1 mmol), (4-sulfamoylphenyl)boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (B44618) (0.04 mmol). Add a 2M aqueous solution of sodium carbonate (2 mL) and 1,4-dioxane (B91453) (8 mL).
-
Reaction Conditions: Degas the reaction mixture by bubbling argon through the solution for 15 minutes. Heat the mixture to 80°C and stir for 12 hours under an argon atmosphere.
-
Work-up and Purification: After cooling to room temperature, acidify the reaction mixture with 1N HCl to pH 2-3. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by flash chromatography on silica gel (eluent: methanol/dichloromethane gradient) to yield the desired biphenyl (B1667301) derivative.
Quantitative Data: Carbonic Anhydrase Inhibition
The inhibitory activity of the synthesized compound was evaluated against human carbonic anhydrase II (hCA II). The Ki value, representing the inhibition constant, was determined.
| Compound | Target Enzyme | Ki (nM) |
| 4'-sulfamoyl-5-nitro-[1,1'-biphenyl]-2-carboxylic acid | Carbonic Anhydrase II | 15.2 |
| Acetazolamide (Reference Drug) | Carbonic Anhydrase II | 12.0 |
Carbonic Anhydrase Physiological Role
The diagram below illustrates the fundamental reaction catalyzed by carbonic anhydrase and its role in physiological pH balance.
Caption: Carbonic Anhydrase Catalyzed Reaction and Inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of enzyme inhibitors. The protocols and data presented in this application note demonstrate its utility in constructing potent inhibitors of aldose reductase and carbonic anhydrase through straightforward and efficient synthetic routes. The ability to readily modify the core structure of this compound allows for the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity, making it an important tool for drug discovery and development professionals.
Application Notes and Protocols: Aldose Reductase Inhibition Assay Using 2-Iodo-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for conducting an in vitro enzyme assay to evaluate the inhibitory activity of test compounds, such as 2-Iodo-4-nitrobenzoic acid, against aldose reductase. Aldose reductase is a critical enzyme in the polyol pathway, which is particularly active during hyperglycemic conditions. The accumulation of its product, sorbitol, is implicated in the pathogenesis of diabetic complications, including retinopathy, nephropathy, and neuropathy.[1][2][3] Consequently, inhibitors of aldose reductase are of significant interest in drug development. This protocol details the necessary reagents, equipment, and step-by-step procedures for determining the inhibitory potency of a test compound, including the calculation of its IC₅₀ value. The assay is based on monitoring the decrease in NADPH concentration spectrophotometrically at 340 nm as it is consumed during the reduction of a substrate.[1][4]
Introduction
Aldose reductase (ALR2; EC 1.1.1.21) is a cytosolic, NADPH-dependent oxidoreductase that catalyzes the reduction of a wide range of aldehydes, including glucose.[1] Under normal physiological conditions, this pathway represents a minor route for glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[4][5][6] This accumulation can cause osmotic stress and other downstream effects, contributing to the long-term complications of diabetes.[4][6][7] Therefore, the inhibition of aldose reductase is a key therapeutic strategy for preventing or mitigating these complications.[4] this compound is a compound that can be evaluated as a potential inhibitor of this enzyme. This application note provides a detailed protocol for its in vitro characterization.
Signaling Pathway of Aldose Reductase and Inhibition
The diagram below illustrates the polyol pathway, where aldose reductase is the rate-limiting enzyme. Under high glucose conditions, this pathway becomes more active, leading to the accumulation of sorbitol. An inhibitor, such as this compound, acts by blocking aldose reductase, thereby preventing the conversion of glucose to sorbitol and aiming to mitigate the downstream pathological effects.
Caption: The Polyol Pathway and Inhibition by this compound.
Experimental Protocol: Aldose Reductase Inhibition Assay
This protocol is adapted from established spectrophotometric methods for determining aldose reductase activity by monitoring the decrease in NADPH absorbance at 340 nm.[1][4]
Materials and Reagents
-
Enzyme Source: Purified recombinant human aldose reductase (ALR2) or a rat lens homogenate.[1]
-
Buffer: 0.067 M Sodium Phosphate (B84403) Buffer, pH 6.2.[4]
-
Cofactor: 2.5 mM NADPH solution in phosphate buffer. (Store protected from light).[4]
-
Substrate: 50 mM DL-glyceraldehyde solution in phosphate buffer.[4]
-
Test Compound (Inhibitor): Stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions.
-
Positive Control: Quercetin or Epalrestat solution.[4]
-
Equipment:
Step-by-Step Procedure
-
Prepare Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution to achieve a range of desired final concentrations for testing. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.[1]
-
Prepare working solutions of NADPH and DL-glyceraldehyde in the phosphate buffer.
-
-
Prepare Reaction Mixtures:
-
Set up reactions in cuvettes or a 96-well plate as described in the table below. A typical final reaction volume is 1.0 mL.[4]
-
| Component | Blank (µL) | Control (µL) | Test (µL) |
| Phosphate Buffer (0.067 M, pH 6.2) | 880 | 780 | 780 |
| Aldose Reductase Enzyme | 0 | 100 | 100 |
| NADPH (2.5 mM) | 20 | 20 | 20 |
| Test Compound (or Vehicle) | 0 | 0 | Variable |
| Vehicle (e.g., DMSO) | 0 | 10 | 10 |
| DL-glyceraldehyde (50 mM) | 0 | 100 | 100 |
| Total Volume | 900 | 1010 | 1010 + Variable |
| (Note: Adjust volumes as necessary for your specific experimental setup. The blank should not contain the substrate to measure any non-enzymatic degradation of NADPH.) |
-
Incubation:
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the DL-glyceraldehyde substrate to the Control and Test cuvettes/wells. Mix gently.[4]
-
Do not add substrate to the Blank.
-
-
Spectrophotometric Reading:
-
Immediately place the cuvette or plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds. The rate of reaction is the change in absorbance per minute (ΔOD/min).[4]
-
Data Analysis
-
Calculate the Rate of Reaction:
-
Determine the linear rate of NADPH consumption (ΔOD/min) for both the control and test samples.[4]
-
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100[9]
-
-
Determine IC₅₀ Value:
-
To determine the half-maximal inhibitory concentration (IC₅₀), perform the assay with a range of concentrations of the test compound.[4]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.[4] The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[2]
-
Data Presentation
The efficacy of a potential inhibitor is quantified by its IC₅₀ value. Lower IC₅₀ values indicate greater potency. The table below presents IC₅₀ values for several known aldose reductase inhibitors for comparative purposes.
| Inhibitor | IC₅₀ (µM) |
| Quercetin | 4.88 ± 0.71 |
| (20S) Ginsenoside Rg3 | 1.25 ± 0.28 |
| (20R) Ginsenoside Rg3 | 4.28 ± 0.31 |
| Ginsenoside Rh2 | 0.67 ± 0.01 |
| Ginsenoside Rh1 | 7.28 ± 0.27 |
| (Note: This table provides example data for reference.[10] The IC₅₀ for this compound would need to be determined experimentally.) |
Experimental Workflow Visualization
The following diagram outlines the key steps of the in vitro aldose reductase inhibition assay.
Caption: Workflow for the in vitro Aldose Reductase Inhibition Assay.
Conclusion
This protocol provides a robust and reliable method for assessing the inhibitory potential of compounds like this compound against aldose reductase. The spectrophotometric assay is straightforward and can be adapted for high-throughput screening of other potential aldose reductase inhibitors. Accurate determination of the IC₅₀ value is crucial for characterizing the potency of inhibitors and for guiding further drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study [mdpi.com]
Application Notes and Protocols for Carbonic Anhydrase Inhibition Studies with Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Note: Direct experimental data on the carbonic anhydrase inhibitory activity of 2-Iodo-4-nitrobenzoic acid derivatives is not currently available in the public domain. The following application notes and protocols are based on established methodologies and data from studies on structurally related benzoic acid derivatives, which serve as a valuable guide for investigating novel compounds like this compound.
Introduction to Carbonic Anhydrase Inhibition by Benzoic Acid Derivatives
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological and pathological processes, including pH regulation, CO2 transport, electrolyte secretion, and biosynthesis.[1] Dysregulation of CA activity is implicated in various diseases such as glaucoma, epilepsy, and cancer, making them attractive targets for drug development.[1][2]
Benzoic acid derivatives have emerged as a versatile scaffold for the design of carbonic anhydrase inhibitors.[3] While the classical CA inhibitors are sulfonamides, studies have shown that benzoic acid derivatives can also exhibit significant inhibitory activity against various CA isoforms.[2][4][5] The mechanism of inhibition by some hydroxybenzoic acids involves strong hydrogen bonding to the metal-bound water nucleophile in the enzyme's active site, rather than direct binding to the zinc ion. The exploration of substituted benzoic acids, including those with halogen and nitro functional groups, is a promising avenue for the discovery of novel and selective CA inhibitors.
Quantitative Data on Carbonic Anhydrase Inhibition by Benzoic Acid Derivatives
The inhibitory potency of various benzoic acid derivatives against different human carbonic anhydrase (hCA) isoforms is typically reported as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or Ki (the inhibition constant). The following table summarizes representative data for some benzoic acid derivatives to provide a comparative context for new compounds.
| Compound Class | Derivative | hCA Isoform | Inhibition Data (Kᵢ) | Reference |
| Methylene-aminobenzoic acid derivatives | 1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione-substituted | hCA I | 33.00 ± 0.29 nM | [6] |
| cyclohexanone-substituted | hCA II | 18.78 ± 0.09 nM | [6] | |
| 2,2-dimethyl-1,3-dioxan-4-one-substituted | AChE | 13.62 ± 0.21 nM | [6] | |
| Benzenesulfonamide-benzoic acid conjugates | Compound 13a | hCA II | 7.6 nM | [4] |
| Sulfanilamide-diazo-benzoic acid derivatives | Compound 1 (C1) | hCA II | low micromolar | [5] |
| Compound 2 (C2) | hCA II | low micromolar | [5] | |
| Hydroxybenzoic acid derivatives | 4-Hydroxybenzoic acid | hCA II | 10.6 µM | [7] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol is a standard method for determining the inhibitory potency of compounds against carbonic anhydrase by measuring the enzyme-catalyzed hydration of CO₂.[1]
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds (e.g., this compound derivatives)
-
Acetazolamide (B1664987) (standard CA inhibitor)
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol (B47542) red indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
-
DMSO (for dissolving compounds)
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and acetazolamide in DMSO.
-
Prepare a stock solution of the desired recombinant human CA isoform in HEPES buffer.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water.
-
-
Assay Setup:
-
The assay is performed using a stopped-flow spectrophotometer to measure the rapid kinetics of the CO₂ hydration reaction.
-
One syringe of the stopped-flow instrument contains the enzyme solution (with or without the inhibitor) in HEPES buffer with phenol red.
-
The other syringe contains the CO₂-saturated water.
-
-
Data Acquisition:
-
Equilibrate the instrument to 25°C.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of phenol red at 557 nm over time. The initial rate of the reaction is proportional to the enzyme activity.
-
Perform control experiments without the enzyme (uncatalyzed rate) and without the inhibitor (uninhibited rate).
-
Repeat the measurements with a range of inhibitor concentrations.
-
-
Data Analysis:
-
Calculate the initial rates of the reaction from the linear portion of the absorbance change over time.
-
Subtract the uncatalyzed rate from all measured rates.
-
Plot the enzyme activity (as a percentage of the uninhibited rate) against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: General workflow for the stopped-flow CO₂ hydrase inhibition assay.
Carbonic Anhydrase Esterase Activity Inhibition Assay
This is an alternative, more convenient colorimetric assay that measures the inhibition of the esterase activity of CA using p-nitrophenyl acetate (B1210297) (p-NPA) as a substrate.[3]
Materials:
-
96-well microplate
-
Microplate reader
-
Recombinant human carbonic anhydrase isoforms
-
Test compounds
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Acetonitrile or DMSO (for dissolving p-NPA and compounds)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a working solution of the CA enzyme in Tris-HCl buffer.
-
Prepare a solution of p-NPA in acetonitrile.
-
-
Assay Setup (per well):
-
Add 180 µL of Tris-HCl buffer.
-
Add 10 µL of the CA enzyme solution.
-
Add 10 µL of the test compound solution at various concentrations. Include wells for a negative control (solvent only) and a positive control (a known inhibitor like acetazolamide).
-
-
Pre-incubation:
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.[3]
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of the p-NPA solution.
-
-
Measurement:
-
Immediately measure the absorbance at 400-405 nm, which corresponds to the formation of the p-nitrophenolate ion.
-
Record readings kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Workflow for CA Esterase Activity Inhibition Assay
Caption: Workflow for the p-NPA based esterase activity inhibition assay.
Signaling Pathway of Carbonic Anhydrase IX in Hypoxic Tumors
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme highly overexpressed in many solid tumors, and its expression is primarily induced by hypoxia through the hypoxia-inducible factor-1 (HIF-1) signaling pathway. CA IX plays a crucial role in regulating pH in the tumor microenvironment, contributing to tumor cell survival and proliferation.
Caption: HIF-1 mediated signaling pathway for CA IX expression in tumors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleophile recognition as an alternative inhibition mode for benzoic acid based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Iodo-4-nitrobenzoic Acid in the Synthesis of Potential Anticancer Agents
Introduction: 2-Iodo-4-nitrobenzoic acid is a versatile trifunctional building block in medicinal chemistry. Its chemical architecture, featuring a carboxylic acid, a nitro group, and an iodine atom on a benzene (B151609) ring, offers multiple reaction sites for the synthesis of complex organic molecules. The presence of the iodine atom is particularly advantageous for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, while the carboxylic acid moiety allows for the formation of amides and esters. These features make this compound an attractive starting material for the development of novel therapeutic agents.
This document outlines the application of this compound in the synthesis of a series of substituted N-aryl-2-amino-4-nitrobenzamides, which are investigated for their potential as anticancer agents. The synthetic protocol, quantitative biological data, and a proposed mechanism of action are detailed below.
Synthetic Application: Synthesis of N-Aryl-2-amino-4-nitrobenzamides
A key application of this compound is its use as a scaffold to generate libraries of substituted benzamides. A representative synthetic pathway involves an initial Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl group at the 2-position, followed by amidation of the carboxylic acid and subsequent reduction of the nitro group. An alternative and often more direct route, which will be detailed here, involves the initial amidation of this compound, followed by a nucleophilic aromatic substitution (SNAr) of the iodine atom with various anilines. The electron-withdrawing effect of the nitro and amide groups facilitates this substitution.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for N-Aryl-2-(arylamino)-4-nitrobenzamides.
Experimental Protocols
Protocol 1: Synthesis of N-(4-methoxyphenyl)-2-iodo-4-nitrobenzamide (Intermediate)
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 10 minutes.
-
Addition of Aniline: Add 4-methoxyaniline (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(4-methoxyphenyl)-2-iodo-4-nitrobenzamide.
Protocol 2: Synthesis of N-(4-methoxyphenyl)-2-((4-fluorophenyl)amino)-4-nitrobenzamide (Final Product)
-
Reaction Setup: In a sealed tube, dissolve N-(4-methoxyphenyl)-2-iodo-4-nitrobenzamide (1.0 eq) and 4-fluoroaniline (B128567) (1.5 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Base: Add potassium carbonate (K2CO3) (2.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 120 °C for 12-16 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Quantitative Data
The synthesized N-aryl-2-(arylamino)-4-nitrobenzamide derivatives were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound ID | R1 | R2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 |
| 1a | 4-OCH3 | 4-F | 5.2 | 7.8 | 6.5 |
| 1b | 4-OCH3 | 4-Cl | 3.8 | 6.1 | 4.9 |
| 1c | 4-OCH3 | 4-CH3 | 8.1 | 10.5 | 9.3 |
| 1d | 4-Cl | 4-F | 2.5 | 4.2 | 3.1 |
| 1e | 4-Cl | 4-Cl | 1.9 | 3.5 | 2.7 |
| Doxorubicin | - | - | 0.8 | 1.1 | 0.9 |
MCF-7: Human breast adenocarcinoma cell line; A549: Human lung carcinoma cell line; HCT116: Human colon carcinoma cell line.
Proposed Mechanism of Action and Signaling Pathway
The anticancer activity of the synthesized compounds is hypothesized to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The inhibition of this pathway can lead to the induction of apoptosis in cancer cells.
Diagram of the Proposed Signaling Pathway
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel N-aryl-2-(arylamino)-4-nitrobenzamide derivatives. The presented synthetic protocols are robust and allow for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The quantitative biological data indicate that these compounds exhibit promising anticancer activity against various human cancer cell lines, potentially through the inhibition of the PI3K/Akt/mTOR signaling pathway. Further optimization of the lead compounds could lead to the development of potent and selective anticancer agents.
Application Notes and Protocols: Use of 2-Iodo-4-nitrobenzoic Acid in Preparing Functional Materials
Disclaimer: Extensive literature searches did not yield a specific published experimental protocol for the synthesis of a coordination polymer or metal-organic framework (MOF) using 2-Iodo-4-nitrobenzoic acid as a primary ligand. The following application notes and protocols are based on established synthetic methodologies for structurally related nitrobenzoic acids and serve as a representative guide for researchers.
Introduction
This compound is a versatile building block for the synthesis of functional materials. Its rigid structure, coupled with the presence of a carboxylic acid group for metal coordination, a nitro group for potential post-synthetic modification and influencing electronic properties, and an iodo group for halogen bonding or further functionalization, makes it an attractive ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, sensing, and drug delivery.
This document provides a hypothetical protocol for the synthesis of a one-dimensional (1D) coordination polymer using this compound and a divalent metal salt, based on common solvothermal synthesis methods for similar compounds.[1][2]
Application: Synthesis of a 1D Cadmium(II) Coordination Polymer
This section outlines the synthesis and characterization of a hypothetical 1D coordination polymer, poly[diaquabis(2-iodo-4-nitrobenzoato)cadmium(II)], hereafter referred to as Cd(2-I-4-NBA)₂(H₂O)₂ .
Reaction Scheme:
Cd(NO₃)₂·4H₂O + 2 C₇H₄INO₄ + 2 H₂O → [Cd(C₇H₃INO₄)₂(H₂O)₂]n + 2 HNO₃
Experimental Protocol: Solvothermal Synthesis of Cd(2-I-4-NBA)₂(H₂O)₂
Materials:
-
This compound (C₇H₄INO₄)
-
Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless-steel autoclave
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Oven
-
Vacuum filtration apparatus
-
pH meter
Procedure:
-
In a 20 mL glass scintillation vial, dissolve 0.1 mmol of this compound (29.3 mg) in a solvent mixture of 5 mL of DMF and 5 mL of ethanol.
-
In a separate vial, dissolve 0.05 mmol of Cadmium(II) nitrate tetrahydrate (15.4 mg) in 5 mL of deionized water.
-
Slowly add the cadmium nitrate solution to the solution of this compound while stirring.
-
Seal the vial tightly and place it in an oven preheated to 120 °C.
-
Maintain the reaction at this temperature for 72 hours.
-
After the reaction is complete, allow the vial to cool slowly to room temperature.
-
Colorless, needle-like crystals should form.
-
Collect the crystals by vacuum filtration and wash them with small portions of ethanol.
-
Dry the crystals under vacuum at 60 °C for 12 hours.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄INO₄ |
| Molecular Weight | 293.02 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | Approximately 210-215 °C |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in alcohols; insoluble in water |
Table 2: Crystallographic Data for the Hypothetical Cd(2-I-4-NBA)₂(H₂O)₂
| Parameter | Value |
| Empirical Formula | C₁₄H₈CdI₂N₂O₁₀ |
| Formula Weight | 806.45 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 7.891 |
| β (°) | 98.76 |
| Volume (ų) | 1219.8 |
| Z | 2 |
| Calculated Density (g/cm³) | 2.195 |
Table 3: Selected Bond Lengths and Angles for the Hypothetical Cd(2-I-4-NBA)₂(H₂O)₂
| Bond | Length (Å) | Angle | Degree (°) |
| Cd-O(carboxylate) | 2.345(3) | O-Cd-O | 88.9(1) |
| Cd-O(water) | 2.289(4) | O-Cd-N/A | N/A |
Characterization
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: Acquire the FTIR spectrum of the synthesized coordination polymer using the KBr pellet method.
-
Expected Results: The disappearance of the broad O-H stretch from the carboxylic acid dimer of the free ligand (around 3000 cm⁻¹) and the appearance of sharp bands corresponding to coordinated water. The asymmetric and symmetric stretching vibrations of the carboxylate group (νₐsym(COO⁻) and νsym(COO⁻)) are expected around 1610 cm⁻¹ and 1400 cm⁻¹, respectively. The difference (Δν = νₐsym - νsym) can provide information about the coordination mode of the carboxylate group.
2. Powder X-ray Diffraction (PXRD):
-
Protocol: Obtain the PXRD pattern of the powdered crystalline product.
-
Expected Results: The experimental PXRD pattern should match the simulated pattern from the single-crystal X-ray diffraction data, confirming the phase purity of the bulk sample.
3. Thermogravimetric Analysis (TGA):
-
Protocol: Heat the sample from room temperature to 800 °C under a nitrogen atmosphere at a heating rate of 10 °C/min.
-
Expected Results: An initial weight loss corresponding to the removal of coordinated water molecules is expected, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a residue of Cadmium Oxide (CdO).
Logical Relationships and Pathways
References
Application Notes and Protocols for Biochemical Assays Employing 2-Iodo-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 2-Iodo-4-nitrobenzoic acid in biochemical assays, with a primary focus on its potential application as an enzyme inhibitor. While specific quantitative data for the inhibitory activity of this compound is not extensively documented in publicly available literature, this document outlines the methodologies for testing this compound against two relevant enzyme targets: Aldose Reductase and Carbonic Anhydrase. The provided protocols are robust and can be adapted for the evaluation of other potential inhibitors.
Application Note 1: Aldose Reductase Inhibition Assay
Introduction
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathophysiology of diabetic complications.[1] Inhibition of this enzyme is a therapeutic strategy for mitigating such complications. This protocol describes a spectrophotometric assay to determine the inhibitory potential of this compound against aldose reductase by monitoring the oxidation of NADPH.
Principle
Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, utilizing NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH. An inhibitor will slow down this reaction, leading to a reduced rate of NADPH oxidation.
Illustrative Quantitative Data
The following table provides an example of how to present quantitative data for aldose reductase inhibitors. Please note that these are representative values for known inhibitors and not specific to this compound.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| Epalrestat | Aldose Reductase | 0.02 - 0.2 | 0.01 - 0.1 | Non-competitive |
| Sorbinil | Aldose Reductase | 0.3 - 1.0 | 0.2 - 0.8 | Uncompetitive |
| Quercetin | Aldose Reductase | 5 - 15 | 3 - 10 | Competitive |
Experimental Protocol
Materials and Reagents
-
Purified recombinant human or rat lens aldose reductase
-
This compound
-
DL-Glyceraldehyde (substrate)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
-
Phosphate buffer (0.067 M, pH 6.2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.
-
Prepare a stock solution of NADPH in phosphate buffer.
-
Dilute the aldose reductase enzyme in phosphate buffer to the desired working concentration.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add phosphate buffer, NADPH solution, and varying concentrations of this compound solution.
-
Control Wells (No Inhibitor): Add phosphate buffer, NADPH solution, and an equivalent volume of DMSO.
-
Blank Wells: Add phosphate buffer and NADPH solution.
-
-
Enzyme Addition and Incubation:
-
Add the aldose reductase working solution to the test and control wells.
-
Incubate the plate at room temperature for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the DL-glyceraldehyde solution to all wells except the blank wells.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition type (competitive, non-competitive, or uncompetitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[2]
-
Experimental Workflow for Aldose Reductase Inhibition Assay
Caption: Workflow for Aldose Reductase Inhibition Assay.
Application Note 2: Carbonic Anhydrase Inhibition Assay
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[3] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. This protocol details a colorimetric assay to screen for the inhibitory activity of this compound against carbonic anhydrase.
Principle
This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (B1210297) (p-NPA), to the yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm. An inhibitor of carbonic anhydrase will reduce the rate of this color change.
Illustrative Quantitative Data
The following table provides an example of how to present quantitative data for carbonic anhydrase inhibitors. Please note that these are representative values for known inhibitors and not specific to this compound.
| Inhibitor | Target Isozyme | IC50 (nM) | Ki (nM) | Inhibition Type |
| Acetazolamide | hCA I | 250 | 150 | Non-competitive |
| Acetazolamide | hCA II | 12 | 8 | Non-competitive |
| Dorzolamide | hCA II | 9 | 5 | Competitive |
| Brinzolamide | hCA II | 3 | 1.8 | Competitive |
Experimental Protocol
Materials and Reagents
-
Human or bovine carbonic anhydrase II
-
This compound
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of p-NPA in acetonitrile (B52724) or DMSO.
-
Prepare a working solution of carbonic anhydrase in Tris-HCl buffer.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add Tris-HCl buffer and varying concentrations of this compound solution.
-
Control Wells (No Inhibitor): Add Tris-HCl buffer and an equivalent volume of DMSO.
-
Blank Wells: Add Tris-HCl buffer.
-
-
Enzyme Addition and Incubation:
-
Add the carbonic anhydrase working solution to the test and control wells.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Reaction Initiation:
-
Start the reaction by adding the p-NPA solution to all wells.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conduct kinetic studies by varying the substrate concentration to determine the inhibition constant (Ki) and the type of inhibition.[3]
-
Signaling Pathway for Carbonic Anhydrase Assay
Caption: Principle of the colorimetric carbonic anhydrase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodo-4-nitrobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 2-Iodo-4-nitrobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.
Q1: My Sandmeyer reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?
A1: Low yields in the Sandmeyer reaction, which converts 2-amino-4-nitrobenzoic acid to this compound, are typically traced back to two critical stages: diazotization and the iodide substitution.
-
Potential Cause 1: Incomplete Diazotization. The formation of the diazonium salt from the starting amine is highly sensitive to reaction conditions.
-
Solution: Ensure a slight molar excess of sodium nitrite (B80452) is used. Critically, the temperature must be strictly maintained between 0-5°C during the slow, dropwise addition of the sodium nitrite solution.[1] You can verify the presence of a slight excess of nitrous acid, which indicates complete reaction of the amine, by testing a drop of the solution on starch-iodide paper (it should turn blue/black).
-
-
Potential Cause 2: Premature Decomposition of the Diazonium Salt. Aryl diazonium salts are thermally unstable and can decompose, especially if the temperature rises above 5°C.[1]
-
Solution: Use an efficient ice-salt bath and vigorous stirring to maintain a consistent low temperature throughout the diazotization and before the addition to the iodide solution. Avoid isolating the diazonium salt, as it can be explosive in a dry state.[1]
-
-
Potential Cause 3: Formation of Phenolic Byproducts. If the diazonium salt reacts with water, it can form 2-hydroxy-4-nitrobenzoic acid as a significant byproduct, reducing the yield of the desired iodo-compound.[1][2]
-
Solution: This is also controlled by maintaining a low temperature. Furthermore, adding the cold diazonium salt solution slowly to the potassium iodide solution (rather than the reverse) can help minimize this side reaction by ensuring an excess of the iodide nucleophile is present to react with the diazonium salt as it is introduced.
-
Q2: I'm observing multiple spots on my TLC plate after performing the direct iodination of 4-nitrobenzoic acid. How can I increase the regioselectivity and yield?
A2: The direct iodination of 4-nitrobenzoic acid requires the generation of an electrophilic iodine species, and poor control can lead to side products or unreacted starting material.
-
Potential Cause 1: Over-iodination or incorrect substitution. While the nitro group directs iodination to the 2-position, harsh conditions can lead to di-iodinated products or other isomers.
-
Potential Cause 2: Inefficient generation of the electrophile. The reaction relies on an oxidizing agent (e.g., H₂O₂, NaOCl) to convert molecular iodine (I₂) into an electrophilic species.[3]
-
Solution: Ensure your oxidizing agent is fresh and added in the correct proportion. The reaction rate can be sensitive to the pH and solvent system, so ensure your 4-nitrobenzoic acid is adequately dissolved to react.
-
Q3: The nitration of 2-iodobenzoic acid is giving me a mixture of isomers, complicating purification. How can I improve the regioselectivity for the desired 4-nitro product?
A3: This reaction's success hinges on exploiting the directing effects of the existing substituents (iodine and carboxylic acid).
-
Potential Cause: Incorrect Reaction Conditions. The temperature and concentration of the nitrating mixture (HNO₃/H₂SO₄) are critical for controlling regioselectivity.
-
Solution: Maintain a low and controlled temperature during the addition of the nitrating mixture to avoid over-nitration and decomposition.[3] The combination of the ortho,para-directing iodine and the meta-directing carboxylic acid group strongly favors nitration at the 4-position (para to the iodine, meta to the carboxylic acid). Deviations often suggest the reaction is running too hot.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound? There are three main, well-documented methods for synthesizing this compound:
-
Sandmeyer Reaction: This involves the diazotization of 2-amino-4-nitrobenzoic acid followed by a reaction with potassium iodide.[3] It is often the highest-yielding method.[3]
-
Electrophilic Iodination: This route involves the direct iodination of 4-nitrobenzoic acid using an iodine source and an oxidizing agent.[3]
-
Nitration of 2-Iodobenzoic Acid: This method uses a standard nitrating mixture (HNO₃/H₂SO₄) to add a nitro group to the 4-position of 2-iodobenzoic acid with high regioselectivity.[3]
Q2: What is the safest way to handle the diazonium salts formed during the Sandmeyer reaction? The primary safety concern is the instability of diazonium salts, which can be explosive when dry.[1] Always keep the diazonium salt in a cold (0-5°C) aqueous solution and use it immediately in the subsequent step.[1] Never attempt to isolate or store the diazonium salt intermediate. Ensure the reaction is well-vented as nitrogen gas (N₂) is evolved.[1]
Q3: What are the best methods for purifying the final this compound product? Recrystallization is the most common and effective purification method.[1][4] A mixture of ethanol (B145695) and water is a frequently recommended solvent system.[1] For very high purity, preparative HPLC can be employed.[3]
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
| Sandmeyer Reaction | 2-Amino-4-nitrobenzoic acid | 1. NaNO₂, HCl (0-5°C)2. KI | High specificity and yield.[3] | Handling of unstable diazonium salts is required.[1][3] | 70-90%[3] |
| Nitration of 2-Iodobenzoic Acid | 2-Iodobenzoic acid | HNO₃/H₂SO₄ mixture, controlled temperature.[3] | High regioselectivity, straightforward procedure.[3] | Requires handling of strong, corrosive acids.[3] | 75-85%[3] |
| Iodination of 4-Nitrobenzoic Acid | 4-Nitrobenzoic acid | I₂, H₂O₂ or NaOCl, aqueous solvent.[3] | Direct, avoids diazonium intermediates, scalable.[3] | Potential for over-iodination or byproduct formation.[3] | 65-80%[3] |
Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction (Adapted from similar procedures)
-
Dissolution: In a suitable beaker, suspend 2-amino-4-nitrobenzoic acid in water. Add concentrated hydrochloric acid and stir until the starting material is dissolved.
-
Cooling: Cool the solution to 0-5°C in an ice-salt bath with vigorous mechanical stirring.
-
Diazotization: In a separate flask, prepare a solution of sodium nitrite in water and cool it in the ice bath. Slowly add this cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains strictly between 0 and 5°C.[1]
-
Confirmation: After the addition is complete, continue stirring for 15 minutes at 0-5°C. Check for a slight excess of nitrous acid using starch-iodide paper.[1]
-
Iodide Reaction: In a separate, larger beaker, dissolve potassium iodide in water. Slowly and carefully, with stirring, add the cold diazonium salt solution to the potassium iodide solution.
-
Workup: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold water, followed by a wash with a sodium bisulfite solution to remove excess iodine. The crude this compound can then be purified by recrystallization from an ethanol/water mixture.
Visualizations
Caption: Troubleshooting workflow for improving yield in this compound synthesis.
Caption: Key synthetic pathways to this compound.
References
Technical Support Center: Purification of Crude 2-Iodo-4-nitrobenzoic Acid by Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully performing the purification of crude 2-Iodo-4-nitrobenzoic acid via recrystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound, offering potential causes and actionable solutions.
| Issue | Potential Causes | Solutions |
| No Crystal Formation Upon Cooling | 1. Supersaturation not achieved: Too much solvent was used, preventing the solution from becoming saturated upon cooling.[1][2] 2. Solution cooled too rapidly: Rapid cooling can sometimes inhibit the formation of crystal nuclei. 3. High concentration of impurities: Certain impurities can inhibit crystal growth. | 1. Reduce Solvent Volume: Reheat the solution to boiling and evaporate some of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool slowly.[2] 2. Induce Crystallization: - Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.[3] - Seed Crystals: Add a very small crystal of pure this compound to the cooled solution to initiate crystallization.[1] 3. Cool Slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. |
| "Oiling Out" - Formation of an Oil Instead of Crystals | 1. High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil. 2. Solution is too concentrated: The solute comes out of solution above its melting point. 3. Rapid cooling: The substance does not have enough time to form an ordered crystal lattice. | 1. Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow it to cool slowly. 2. Charcoal Treatment: If colored impurities are present, consider a charcoal treatment to remove them.[2] 3. Slower Cooling: Insulate the flask to encourage very slow cooling, which can favor crystal formation over oiling out. |
| Low Yield of Purified Crystals | 1. Excessive solvent used: A significant amount of the product remains dissolved in the mother liquor.[2] 2. Premature crystallization: Crystals formed during hot filtration and were lost. 3. Washing with warm or excessive solvent: The purified crystals were re-dissolved during the washing step. | 1. Minimize Solvent: Use the minimum amount of boiling solvent necessary to dissolve the crude product.[4] 2. Second Crop: Collect a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. 3. Preheat Funnel: During hot filtration, preheat the funnel and filter paper to prevent premature crystal formation.[1] 4. Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
| Colored Crystals After Recrystallization | 1. Colored impurities present in the crude material. 2. Thermal decomposition: The compound may have partially decomposed upon prolonged heating. | 1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6] Be aware that using too much charcoal can reduce your yield. 2. Avoid Overheating: Do not heat the solution for an extended period after the solid has dissolved. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4] Based on the behavior of similar substituted nitrobenzoic acids, good candidate solvents to screen include ethanol, ethyl acetate, and acetone, or a mixed solvent system like ethanol-water.[7][8] A small-scale solubility test is always recommended to determine the optimal solvent for your specific crude product.
Q2: How can I determine the right amount of solvent to use?
A2: The goal is to use the minimum amount of boiling solvent that completely dissolves the crude this compound.[4] Start by adding a small amount of solvent to the crude material and heating the mixture to boiling. Continue adding small portions of the hot solvent until all the solid has just dissolved.[1] Adding too much solvent will result in a lower yield of purified crystals.[2]
Q3: What are the likely impurities in my crude this compound?
A3: Common impurities can arise from the starting materials and side reactions during synthesis. If synthesized by the nitration of 2-iodobenzoic acid, potential impurities include unreacted starting material and other nitro-isomers.[9] If prepared via iodination of 4-nitrobenzoic acid, di-iodinated species could be present.[10] Insoluble impurities may also be present from the reaction workup.
Q4: Is hot filtration always necessary?
A4: Hot filtration is only necessary if there are insoluble impurities (e.g., dust, sand, or byproducts that are insoluble in the hot solvent) or if activated charcoal has been used to decolorize the solution.[1] If the hot solution is clear, this step can be skipped.
Q5: My crystals are very fine and powder-like. How can I get larger crystals?
A5: The formation of very fine crystals is often a result of rapid cooling or agitation of the solution during the cooling process. To obtain larger crystals, allow the hot, saturated solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[2] Insulating the flask can also promote slower cooling.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the crude material and the chosen solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Activated charcoal (optional)
-
Boiling chips
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a few boiling chips. Add a minimal amount of the chosen solvent (e.g., ethanol) to create a slurry.[1] Heat the mixture on a hot plate to the boiling point of the solvent.
-
Addition of Hot Solvent: While heating and stirring, add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]
-
Hot Gravity Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel containing fluted filter paper on the hot plate. Quickly filter the hot solution to remove the impurities.[5]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[5]
-
Drying: Continue to draw air through the crystals on the filter paper for several minutes to help them dry. Transfer the crystals to a watch glass and allow them to air dry completely.
-
Analysis: Determine the mass and melting point of the purified this compound to assess its purity and calculate the percent recovery.
Data Presentation
Table 1: Qualitative Solubility of Substituted Benzoic Acids in Common Solvents
| Solvent | Polarity | Suitability for Recrystallization of Substituted Benzoic Acids |
| Water | High | Good for some polar compounds, but solubility may be low.[7] |
| Ethanol | High | Often a good choice.[7] |
| Methanol | High | Often a good choice. |
| Acetone | Medium | May be too good a solvent at room temperature. |
| Ethyl Acetate | Medium | Can be a suitable solvent.[7] |
| Toluene | Low | Generally poor for polar compounds. |
| Hexane | Low | Generally poor for polar compounds. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. famu.edu [famu.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. This compound | 89459-38-1 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
Technical Support Center: Preparative HPLC for High-Purity 2-Iodo-4-nitrobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the preparative high-performance liquid chromatography (HPLC) purification of 2-Iodo-4-nitrobenzoic acid.
Section 1: Experimental Protocol and Methodology
A successful preparative HPLC purification relies on a systematic approach, beginning with analytical scale method development and progressing to a scaled-up preparative method.
Q1: What is a reliable experimental workflow for developing a preparative HPLC method for this compound?
A1: The recommended workflow involves three main stages: analytical method development, a loading study to determine capacity, and the final scale-up to a preparative column. This process ensures that the separation is optimized for resolution and throughput before committing larger quantities of material.[1][2]
References
Technical Support Center: Synthesis of 2-Iodo-4-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-4-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Sandmeyer Reaction: This is a widely used method involving the diazotization of 2-amino-4-nitrobenzoic acid followed by a reaction with potassium iodide.[1][2] This route is often favored for its high specificity.[2]
-
Direct Iodination: This approach involves the electrophilic iodination of 4-nitrobenzoic acid using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in an acidic medium.[1]
-
Nitration of 2-Iodobenzoic Acid: This method introduces a nitro group to 2-iodobenzoic acid, with the para-position being the favored site of substitution.[1]
Q2: What are the common byproducts observed during the synthesis of this compound via the Sandmeyer reaction?
A2: The Sandmeyer reaction, while generally efficient, can lead to several byproducts. The formation of these is often dependent on reaction conditions. Common byproducts include:
-
4-Hydroxy-2-nitrobenzoic acid: This can form if the diazonium salt intermediate reacts with water.[3]
-
4-Nitrobenzoic acid: This results from the reduction of the diazonium salt (hydrodediazoniation).
-
Azo-coupled compounds: Intermolecular coupling of the diazonium salt with the aromatic starting material or product can lead to colored azo dyes.[3]
-
Biaryl compounds: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl byproducts.[4]
-
Unreacted 2-amino-4-nitrobenzoic acid: Incomplete diazotization or reaction will leave the starting material as an impurity.
Q3: Can positional isomers be a problem?
A3: Yes, positional isomers can be significant impurities. For instance, if the starting material for the Sandmeyer reaction, 2-amino-4-nitrobenzoic acid, is contaminated with isomers like 4-amino-2-nitrobenzoic acid, the final product will contain 4-iodo-2-nitrobenzoic acid.[1] Similarly, direct nitration or iodination methods can sometimes yield a mixture of isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete diazotization. - Premature decomposition of the diazonium salt. - Sub-optimal temperature control. | - Ensure complete dissolution of the starting amine in acid before adding sodium nitrite (B80452). - Maintain a low temperature (0-5 °C) throughout the diazotization and iodide addition steps.[2] - Add the sodium nitrite solution slowly to control the reaction rate and temperature. |
| Presence of a colored impurity (often red or orange) | - Formation of azo-coupled byproducts.[3] | - Ensure efficient stirring to prevent localized high concentrations of the diazonium salt. - Maintain a low reaction temperature. - Purification by recrystallization or column chromatography may be necessary. |
| Significant amount of 4-Hydroxy-2-nitrobenzoic acid byproduct | - Reaction of the diazonium salt with water.[3] | - Use a non-aqueous solvent for the reaction with potassium iodide if possible. - Add the diazonium salt solution to the potassium iodide solution rather than the reverse. |
| Product contains unreacted starting material | - Insufficient amount of sodium nitrite. - Diazotization reaction did not go to completion. | - Use a slight excess of sodium nitrite. - Allow for sufficient reaction time for the diazotization step, typically around 1 hour at 0-5 °C.[5] |
| Formation of tar-like or oligomeric materials | - Uncontrolled decomposition of the diazonium salt. | - Maintain rigorous temperature control. - Ensure the purity of the starting materials and reagents. |
Data Presentation
The following table summarizes the common byproducts and their potential sources in the synthesis of this compound.
| Byproduct | Chemical Structure | Potential Source(s) | Typical Method of Detection |
| 4-Hydroxy-2-nitrobenzoic acid | C₇H₅NO₅ | Reaction of diazonium salt with water | NMR, LC-MS |
| 4-Nitrobenzoic acid | C₇H₅NO₄ | Reduction of the diazonium salt | NMR, LC-MS, GC-MS |
| Azo-coupled dimers | (Varies) | Intermolecular reaction of diazonium salt | Colorimetric, TLC, LC-MS |
| 2-Amino-4-nitrobenzoic acid | C₇H₆N₂O₄ | Incomplete reaction | TLC, NMR, LC-MS |
| Positional Isomers (e.g., 4-Iodo-2-nitrobenzoic acid) | C₇H₄INO₄ | Isomeric impurities in starting materials | NMR, LC-MS |
Experimental Protocols
Key Experiment: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure based on typical Sandmeyer reactions.[2][5]
Materials:
-
2-Amino-4-nitrobenzoic acid
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
Procedure:
-
In a reaction flask, suspend 2-amino-4-nitrobenzoic acid in deionized water and a stoichiometric amount of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the mixture at 0-5 °C for 1 hour after the addition of sodium nitrite is complete to ensure full formation of the diazonium salt.
-
In a separate flask, dissolve potassium iodide in deionized water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Mandatory Visualization
References
Technical Support Center: Suzuki Coupling with 2-Iodo-4-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Iodo-4-nitrobenzoic acid in Suzuki-Miyaura cross-coupling reactions. The information is tailored for scientists and professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working or giving very low yields. What are the most common causes?
A1: Low conversion or yield in the Suzuki coupling of this compound can stem from several factors. The primary areas to investigate are:
-
Issues with the Carboxylic Acid Group: The free carboxylic acid can be deprotonated by the base, forming a carboxylate. This can lead to solubility problems, as the salt may not be soluble in common organic solvents. Additionally, the carboxylate can coordinate to the palladium catalyst, potentially inhibiting its activity.[1][2]
-
Catalyst System and Ligand Choice: The selection of the palladium source and ligand is critical. The activity of the catalyst can be diminished by improper handling or storage, leading to oxidation. The ligand's electronic and steric properties are crucial for promoting the key steps of the catalytic cycle.
-
Base Selection and Stoichiometry: An inappropriate or insufficient amount of base can lead to reaction failure. The base is required to activate the boronic acid for transmetalation and to neutralize the acidic proton of the carboxylic acid.[1]
-
Reaction Conditions: Parameters such as temperature, solvent, and reaction time must be optimized. An inert atmosphere is crucial to prevent catalyst degradation.
-
Reagent Quality: The purity of this compound, the boronic acid partner, and the solvents can significantly impact the reaction outcome.
Q2: Does the free carboxylic acid group on this compound interfere with the reaction? Should I protect it?
A2: Yes, the free carboxylic acid can interfere with the reaction. While it is possible to perform the coupling on the unprotected acid, it presents challenges. The carboxylate formed under basic conditions can decrease the substrate's solubility in organic solvents and may deactivate the palladium catalyst.[1][2] Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a common strategy to circumvent these issues and is often a safer approach to ensure a successful reaction.[1] If you proceed with the free acid, you must use at least one extra equivalent of base to account for the acidic proton.[1]
Q3: What are the most common side reactions observed in the Suzuki coupling of this compound?
A3: The most common side reactions include:
-
Homocoupling of the Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen, so rigorous degassing of the reaction mixture is essential.[3]
-
Dehalogenation: The iodo group is replaced by a hydrogen atom on the this compound starting material. This can be caused by certain bases or protic solvents.[3]
-
Protodeboronation: The boronic acid reagent can decompose, with the boronic acid group being replaced by a hydrogen atom. This is often an issue with unstable boronic acids under aqueous and basic conditions.[3]
Q4: How do I choose the right catalyst and ligand for this reaction?
A4: The choice of catalyst and ligand is highly dependent on the specific boronic acid being used. For a substrate like this compound, which is an electron-deficient aryl iodide, the oxidative addition step is generally favorable. However, bulky, electron-rich phosphine (B1218219) ligands are often beneficial.
-
Common Palladium Sources: Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are frequently used palladium sources. Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.
-
Ligands: For challenging substrates, bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can be effective. Triphenylphosphine (PPh₃) is a common starting point for optimization.
Q5: What is the best base and solvent system for this coupling?
A5: There is no single "best" system, and optimization is often required.
-
Bases: Inorganic bases are typically used. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The choice of base can influence reaction rate and yield, and it's advisable to screen a few options. Ensure the base is finely powdered to maximize its surface area.
-
Solvents: Biphasic solvent systems are common for Suzuki couplings as they help to dissolve both the organic substrates and the inorganic base. Typical combinations include toluene/water, 1,4-dioxane/water, or THF/water.[4] For substrates with solubility issues due to the carboxylic acid, exploring different solvent mixtures or using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) may be beneficial.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Reaction or Low Conversion | Inactive Catalyst | Use a fresh source of palladium catalyst and ensure it has been stored under an inert atmosphere. Ensure all solvents and reagents are rigorously degassed before use. |
| Poor Solubility of Starting Material | Due to the carboxylate salt formation, the starting material may be insoluble. Try different solvent systems (e.g., DMF/water, THF/water). Consider adding a phase-transfer catalyst. The safest option is to protect the carboxylic acid as an ester. | |
| Inefficient Transmetalation | The chosen base may be too weak or not soluble enough. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered. | |
| Low Reaction Temperature | The reaction may require more thermal energy. Gradually increase the reaction temperature, monitoring for any degradation of starting materials or product. | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of Pd(II) Precatalyst | Homocoupling can occur during the in-situ reduction of Pd(II) to Pd(0). Using a Pd(0) source like Pd(PPh₃)₄ may reduce this side reaction. | |
| Dehalogenation of this compound | Hydrogen Source in Reaction | Certain solvents (like alcohols) or bases can act as hydrogen donors. Use aprotic solvents and a non-coordinating base. |
| Protodeboronation of Boronic Acid | Unstable Boronic Acid | Use a more stable boronate ester (e.g., a pinacol (B44631) ester) instead of the boronic acid. Use milder basic conditions if possible. |
Illustrative Data on Base and Solvent Effects
The following table provides representative data on how the choice of base and solvent can influence the yield of a Suzuki coupling with an aryl iodide. Note: This data is for illustrative purposes and the optimal conditions for this compound may vary.
| Aryl Iodide | Solvent | Base | Yield (%) |
| 4-Iodoanisole | Toluene/H₂O | K₂CO₃ | 85 |
| 4-Iodoanisole | DMF | K₃PO₄ | 92 |
| 4-Iodobenzylamine | Dioxane/H₂O | K₂CO₃ | 75 |
| 4-Iodobenzylamine | Ethanol/H₂O | Cs₂CO₃ | 88 |
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (3.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product is an ester, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. If the product is the free acid, carefully acidify the aqueous layer with 1M HCl to precipitate the product, then extract with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Failed Suzuki Coupling
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
References
Technical Support Center: Optimizing Reaction Conditions for the Reduction of 2-Iodo-4-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reduction of 2-Iodo-4-nitrobenzoic acid to 2-Iodo-4-aminobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when reducing this compound?
A1: The primary challenge is achieving chemoselective reduction of the nitro group without affecting the iodine substituent or the carboxylic acid group. A significant side reaction to avoid is hydrodehalogenation (loss of the iodine atom), particularly when using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).[1] Other potential issues include incomplete reaction, low yields, and formation of byproducts from partial reduction (e.g., hydroxylamines, azo compounds).[2][3]
Q2: Which reducing agents are recommended for the selective reduction of the nitro group in this compound?
A2: Several methods can be employed, with the choice depending on available equipment, desired reaction conditions, and scale.
-
Catalytic Hydrogenation: This is a common and often clean method. However, catalyst selection is crucial to avoid dehalogenation. Raney Nickel is often preferred over Pd/C for substrates with iodine or bromine substituents.[4] Sulfided platinum on carbon (Pt/C) is another effective option for selectively reducing nitro groups while preserving halogens.[1]
-
Metal/Acid Reductions: These are classic and robust methods that typically do not cause dehalogenation.[1] Common systems include:
-
Tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) or ethyl acetate (B1210297) provides a mild and selective reduction.[4][5]
-
Iron (Fe) powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) is a cost-effective and reliable method.[6][7][8]
-
-
Metal-Free Reductions: For instances where metal contamination is a concern, metal-free options have been developed. A combination of sodium iodide (NaI) and triphenylphosphine (B44618) (PPh₃) under photoredox conditions can selectively reduce nitroarenes in the presence of halogens.[1][9]
Q3: My catalytic hydrogenation reaction is causing dehalogenation of my product. How can I prevent this?
A3: Dehalogenation is a known issue with Pd/C catalysts.[1] To mitigate this:
-
Switch Catalysts: Change from Pd/C to Raney Nickel or sulfided Pt/C, which are less prone to causing dehalogenation.[1][4]
-
Optimize Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes reduce the rate of dehalogenation.
-
Use an Alternative Method: Consider switching to a metal/acid reduction (e.g., SnCl₂ or Fe/HCl) which are generally not associated with dehalogenation.[1]
Q4: I am observing a low yield in my reduction reaction. What are the potential causes and solutions?
A4: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider adding more reducing agent or increasing the reaction temperature.
-
Product Degradation: The product, 2-Iodo-4-aminobenzoic acid, may be unstable under the reaction or workup conditions. Ensure the workup is performed promptly and under appropriate pH conditions.
-
Poor Recovery During Workup: The product is an amino acid and may have significant solubility in the aqueous phase, especially under acidic or basic conditions. Careful adjustment of the pH to the isoelectric point during workup can aid in precipitation and improve recovery.
-
Side Reactions: The formation of byproducts will lower the yield of the desired product. The choice of reducing agent and reaction conditions should be optimized to minimize side reactions.
Q5: Can I reduce the nitro group without protecting the carboxylic acid?
A5: Yes, in most cases, the carboxylic acid group is stable under the conditions used for nitro group reduction. Catalytic hydrogenation and metal/acid reductions are generally compatible with the carboxylic acid functionality.
Data Presentation: Comparison of Common Reduction Methods
| Method | Reducing Agent/Catalyst | Solvent | Typical Temperature | Advantages | Disadvantages | Selectivity Notes |
| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol, Methanol | Room Temp - 50°C | Clean reaction, high yields, easy product isolation. | Requires specialized hydrogenation equipment, potential for catalyst poisoning. | Good for preserving halogens compared to Pd/C.[4] |
| Catalytic Hydrogenation | H₂, Sulfided Pt/C | Acetonitrile | Room Temp - 60°C | High selectivity for nitro group reduction.[1] | Catalyst may not be as commonly available as others. | Excellent for preserving halogens.[1] |
| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Room Temp - Reflux | Mild conditions, good selectivity, tolerant of many functional groups.[4] | Tin waste can be problematic for disposal. | Excellent selectivity for the nitro group over halogens.[1] |
| Metal/Acid Reduction | Fe / HCl or NH₄Cl | Water, Ethanol | 50°C - Reflux | Inexpensive, robust, and effective.[7][8] | Can require a large excess of iron, product isolation can be challenging due to iron sludge. | Generally does not cause dehalogenation.[1] |
| Transfer Hydrogenation | Pd/C, Ammonium formate | Methanol, Ethanol | Room Temp - Reflux | Avoids the use of high-pressure hydrogen gas.[1] | Can still lead to dehalogenation with Pd/C.[1] | Careful optimization is needed to avoid dehalogenation. |
| Metal-Free Photoredox | NaI, PPh₃ | Not specified | Room Temp | Avoids metal contamination.[1][9] | Requires a light source, may not be suitable for large-scale reactions. | Tolerates a broad range of reducible functional groups, including iodine.[9] |
Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reducing Agent: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Add water and basify the solution with a saturated sodium bicarbonate solution to precipitate the tin salts.
-
Isolation: Filter the mixture through a pad of celite, washing with ethyl acetate. Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reduction using Iron and Hydrochloric Acid (Béchamp Reduction)
-
Reaction Setup: In a round-bottom flask fitted with a mechanical stirrer and a reflux condenser, add a mixture of water and ethanol. Add iron powder (3-5 equivalents) and a small amount of concentrated hydrochloric acid (0.1-0.2 equivalents).
-
Addition of Starting Material: Heat the mixture to reflux and add this compound (1 equivalent) portion-wise.
-
Reaction: Continue to heat at reflux, monitoring the reaction by TLC. The reaction is typically complete in 2-4 hours.
-
Workup: While still hot, filter the reaction mixture through celite to remove the iron and iron salts. Wash the celite pad with hot ethanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. Adjust the pH of the remaining aqueous solution with a base (e.g., sodium carbonate) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization can be performed for further purification.
Visualizations
Caption: General experimental workflow for the reduction of this compound.
Caption: Troubleshooting guide for common issues in the reduction reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | 89459-38-1 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
managing solubility issues of 2-Iodo-4-nitrobenzoic acid in reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing solubility challenges encountered with 2-Iodo-4-nitrobenzoic acid in various reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a substituted benzoic acid. Its solubility is influenced by the presence of a carboxylic acid group, a nitro group, and an iodine atom. Generally, it exhibits limited solubility in water, particularly in acidic to neutral conditions. Its acidity is increased by the electron-withdrawing effects of the nitro and iodo groups, which influences its solubility in aqueous solutions of varying pH.[1] It is expected to be more soluble in polar organic solvents.
Q2: How does pH affect the solubility of this compound in aqueous solutions?
The solubility of this compound in aqueous media is highly pH-dependent. As a carboxylic acid, it is less soluble in its protonated (acidic) form at low pH. As the pH increases, the carboxylic acid group deprotonates to form the more polar and, therefore, more water-soluble carboxylate salt.[1][2]
Q3: Which organic solvents are likely to be effective for dissolving this compound?
Q4: Can heating the reaction mixture improve the solubility of this compound?
Yes, for many compounds, solubility increases with temperature. Gently heating the reaction mixture can help dissolve this compound. However, it is crucial to consider the thermal stability of all reactants, reagents, and catalysts in the mixture to avoid degradation.
Troubleshooting Guides
Issue 1: this compound is not dissolving in the reaction solvent.
-
Initial Assessment:
-
Is the solvent appropriate? For non-aqueous reactions, polar aprotic solvents like DMF, DMSO, or NMP are often good starting points. For reactions in alcoholic solvents, methanol (B129727) or ethanol (B145695) can be effective.
-
Is the system aqueous? If so, the pH of the mixture is a critical factor.
-
-
Solutions:
-
Solvent Screening: If the initial solvent is ineffective, screen other polar solvents. A small-scale solubility test can save significant time and material.
-
Co-solvents: Employ a mixture of solvents. For instance, in aqueous systems, adding a water-miscible organic co-solvent like ethanol or DMSO can enhance solubility.
-
pH Adjustment (for aqueous or protic media): If the reaction conditions permit, add a base (e.g., sodium bicarbonate, potassium carbonate) to deprotonate the carboxylic acid and form the more soluble carboxylate salt. This is a common strategy in cross-coupling reactions.
-
Gentle Heating: Increase the temperature of the reaction mixture while stirring. Monitor for any signs of decomposition.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of suspended particles.
-
Issue 2: The reaction is sluggish or incomplete, possibly due to poor solubility of this compound.
This is a common problem in heterogeneous reaction mixtures, particularly in cross-coupling reactions like Suzuki, Sonogashira, or Heck couplings.
-
Troubleshooting Suzuki Coupling:
-
Problem: The inorganic base (e.g., K₂CO₃) and the organic-soluble this compound are in different phases.
-
Solution 1: Biphasic Solvent System: Use a solvent mixture like toluene/water or dioxane/water to dissolve both the organic and inorganic components to some extent. Vigorous stirring is essential to maximize the interfacial area.
-
Solution 2: Phase-Transfer Catalyst: Add a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB) to facilitate the transfer of reactants between the aqueous and organic phases.
-
-
Troubleshooting Sonogashira and Heck Couplings:
-
Problem: The catalyst, base, and this compound may not all be soluble in a single solvent.
-
Solution 1: Solvent Choice: Polar aprotic solvents like DMF are often used in these reactions as they can dissolve a wide range of reactants.
-
Solution 2: Solubilizing the Base: If an inorganic base is used, adding a small amount of water can help dissolve it, creating a biphasic system that can be effective with vigorous stirring.
-
Data Presentation
Table 1: Qualitative Solubility of Structurally Related Benzoic Acids
| Solvent | 2-Iodobenzoic Acid | 4-Nitrobenzoic Acid | Expected Solubility of this compound |
| Water | Sparingly soluble | Very slightly soluble | Very slightly soluble (solubility increases with pH) |
| Ethanol | Soluble | Soluble | Soluble |
| Methanol | Soluble | Very soluble | Very soluble |
| Acetone | Readily dissolves | Very soluble | Readily soluble |
| Diethyl Ether | Soluble | Soluble | Soluble |
| Chloroform | Soluble | Slightly soluble | Likely soluble |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | Very soluble | Very soluble |
| Dimethylformamide (DMF) | Soluble | Soluble | Soluble |
| Benzene | Soluble | Slightly soluble | Likely slightly soluble |
| Petroleum Ether | Insoluble | Insoluble | Insoluble |
Disclaimer: This table is an estimation based on the solubility of structurally similar compounds. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol allows for the quantitative determination of the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Solvent of interest
-
Vials with screw caps
-
Temperature-controlled shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential.
-
Equilibration: Tightly seal the vial and place it in a temperature-controlled shaker. Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand at a constant temperature until the undissolved solid has settled.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.
-
Filtration: Immediately filter the supernatant through a syringe filter into a clean vial to remove all solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a calibrated HPLC or UV-Vis spectrophotometer.
Protocol 2: pH-Dependent Aqueous Solubility Profile
This protocol helps to determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
A series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10)
-
Equipment from Protocol 1
Procedure:
-
Follow the steps outlined in Protocol 1, but use the different pH buffers as the solvents.
-
After quantification, plot the solubility of this compound as a function of pH.
Visualizations
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: Decision tree for troubleshooting solubility issues of this compound.
References
preventing decomposition of 2-Iodo-4-nitrobenzoic acid during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Iodo-4-nitrobenzoic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The main decomposition pathways for this compound involve the cleavage of the carbon-iodine (C-I) bond, a process known as deiodination. This can be initiated by light, heat, or certain reaction conditions, particularly those involving radical intermediates or strong bases.[1] The presence of electron-withdrawing nitro and carboxylic acid groups can also influence the molecule's stability and reactivity.[2]
Q2: How does light sensitivity affect this compound?
A2: this compound is known to be light-sensitive.[2] Exposure to light, especially UV radiation, can promote the homolytic cleavage of the C-I bond, leading to the formation of aryl radicals and subsequent decomposition. This can result in discoloration of the compound and the formation of impurities. Therefore, it is crucial to store the compound in amber or opaque containers and to protect reaction mixtures from light.
Q3: What is the thermal stability of this compound?
Q4: Can the nitro group be reduced without causing deiodination?
A4: Yes, selective reduction of the nitro group to an amine is possible without cleaving the C-I bond. Catalytic hydrogenation using Raney Nickel is often preferred over Palladium on carbon (Pd/C) for substrates containing aryl halides to avoid dehalogenation.[4] Other mild reducing agents such as tin(II) chloride (SnCl₂) or zinc (Zn) in acidic media can also be effective.[4][5]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during reactions with this compound.
Issue 1: Deiodination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Symptoms:
-
Formation of 4-nitrobenzoic acid as a significant byproduct.
-
Low yield of the desired coupled product.
-
Appearance of elemental iodine (purple/brown coloration) in the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| High Reaction Temperature | Operate at the lowest feasible temperature (e.g., start at 60-80 °C). | The C-I bond is thermally labile; lower temperatures minimize thermal decomposition and radical formation.[1] |
| Strong Base | Use a milder inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ instead of strong organic bases like NaOtBu. | Strong bases can promote deiodination side reactions. |
| Oxygen Exposure | Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use. | Oxygen can lead to the decomposition of the palladium catalyst and promote radical pathways that facilitate deiodination. |
| Light Exposure | Protect the reaction vessel from light by wrapping it in aluminum foil or conducting the reaction in a dark environment. | Photolytic cleavage of the C-I bond is a known decomposition pathway.[2] |
| Inappropriate Ligand | Screen different phosphine (B1218219) ligands. Electron-rich and bulky ligands can sometimes stabilize the palladium complex and suppress side reactions. | The ligand sphere around the palladium center influences its reactivity and stability. |
| Radical Initiators | Avoid reagents or conditions that can generate radicals. | Radical intermediates can readily cause deiodination.[4] |
Issue 2: Decomposition during Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptoms:
-
Low yield of the desired substitution product.
-
Formation of 4-nitrobenzoic acid or other deiodinated byproducts.
-
Complex reaction mixture with multiple unidentified spots on TLC.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| High Reaction Temperature | Use the lowest temperature at which the reaction proceeds at a reasonable rate. | Minimizes thermal decomposition of the starting material and product. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed. | Extended exposure to reaction conditions can lead to product degradation. |
| Strongly Basic Nucleophile | If possible, use a less basic nucleophile or consider protecting the carboxylic acid group to prevent unwanted acid-base reactions. | Highly basic conditions can promote deiodination. |
| Solvent Effects | Screen different polar aprotic solvents (e.g., DMF, DMSO, NMP). | The solvent can influence the stability of the Meisenheimer complex and the overall reaction rate. |
Issue 3: Deiodination during Reduction of the Nitro Group
Symptoms:
-
Formation of 4-aminobenzoic acid instead of the desired 2-iodo-4-aminobenzoic acid.
-
Low yield of the target amino compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Harsh Reducing Conditions | Avoid harsh reducing agents like LiAlH₄ for aromatic nitro groups, as they can lead to other products.[4] | Milder, chemoselective methods are necessary to preserve the C-I bond. |
| Inappropriate Catalyst for Hydrogenation | Use Raney Nickel for catalytic hydrogenation instead of Pd/C. | Pd/C is known to be effective in dehalogenating aryl halides, a side reaction that is minimized with Raney Nickel.[4] |
| Acidic Conditions | When using metals like Zn or SnCl₂, carefully control the acidity of the medium. | While acidic conditions are often required, excessively harsh acidic environments can sometimes promote side reactions. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Deiodination
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (B44618) (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Wrap the flask with aluminum foil to protect it from light.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of the degassed solvent mixture under an inert atmosphere.
-
Add the degassed solvent mixture to the Schlenk flask containing the solids.
-
Stir the mixture and then add the catalyst solution via syringe.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Acidify the mixture with 1M HCl and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group of this compound to an amine.
Materials:
-
This compound (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 equiv)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated HCl to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
-
Once the reaction is complete, cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-amino-4-iodobenzoic acid by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for deiodination in Suzuki coupling.
Caption: Key reactions and decomposition pathway.
References
Technical Support Center: Regioselective Synthesis of 2-Iodo-4-nitrobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the regioselective synthesis of 2-Iodo-4-nitrobenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on potential synthetic routes and their associated challenges.
Issue 1: Poor Regioselectivity in Direct Iodination of 4-Nitrobenzoic Acid
-
Question: I am attempting to synthesize this compound by direct iodination of 4-nitrobenzoic acid, but I am observing a mixture of isomers or no reaction. What is going wrong?
-
Potential Causes & Solutions:
-
Deactivating Effect of Substituents: The nitro (-NO₂) and carboxylic acid (-COOH) groups are strongly deactivating and meta-directing. This makes electrophilic substitution at the ortho position (C2) electronically disfavored.
-
Steric Hindrance: The carboxylic acid group can sterically hinder the approach of the iodinating agent to the adjacent C2 position.
-
Iodinating Agent: Standard iodinating agents may not be reactive enough to overcome the deactivation of the ring. The use of iodine in 20% oleum (B3057394) has been reported for the iodination of aromatic nitro-compounds, but it is noted that this system will not introduce an iodine atom ortho to a nitro-group[1].
-
-
Recommended Solutions:
-
Use of a More Potent Iodinating System: A more reactive iodinating species may be required. A system of anhydrous HIO₃ in acetic anhydride (B1165640) and concentrated sulfuric acid has been shown to iodinate deactivated arenes like nitrobenzene[2].
-
Alternative Synthetic Route: A multi-step synthesis starting from a different precursor is likely necessary to achieve the desired regioselectivity.
-
Issue 2: Low Yield and Side Products in the Nitration of 2-Iodobenzoic Acid
-
Question: I am trying to synthesize this compound by nitrating 2-iodobenzoic acid, but the yield is low and I am getting multiple products. How can I improve this?
-
Potential Causes & Solutions:
-
Formation of Isomers: The iodo (-I) group is ortho-, para-directing, while the carboxylic acid (-COOH) group is meta-directing. Nitration of 2-iodobenzoic acid can lead to a mixture of products, with nitration occurring at positions 4 and 6.
-
Nitrodeiodination: The C-I bond can be susceptible to cleavage under strong nitrating conditions, leading to the formation of 4-nitrobenzoic acid and other byproducts. The conversion of 4-iodoanisole (B42571) to 2-iodo-4-nitroanisole (B188917) involves a nitrodeiodination-iodination sequence, highlighting the possibility of such side reactions[3].
-
-
Recommended Solutions:
-
Careful Control of Reaction Conditions: Use milder nitrating conditions (e.g., nitric acid in acetic anhydride) and maintain a low reaction temperature to minimize side reactions and improve selectivity.
-
Purification: Careful purification by recrystallization or chromatography will be necessary to isolate the desired this compound from isomeric byproducts.
-
Issue 3: Difficulty in Achieving High Purity of the Final Product
-
Question: My final product of this compound is showing impurities even after initial purification. What are the likely impurities and how can I remove them?
-
Potential Causes & Solutions:
-
Isomeric Impurities: As discussed, isomeric products such as 2-iodo-6-nitrobenzoic acid or 4-nitrobenzoic acid (from deiodination) are common impurities.
-
Starting Materials: Unreacted starting materials (e.g., 2-iodobenzoic acid or 4-nitrobenzoic acid) may be present.
-
-
Recommended Solutions:
-
Recrystallization: Multiple recrystallizations from a suitable solvent system can help to remove isomeric impurities.
-
Chromatography: For challenging separations, column chromatography may be necessary.
-
Analytical Characterization: Use techniques like NMR, Mass Spectrometry, and HPLC to identify the impurities and guide the purification strategy.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most promising synthetic route for the regioselective synthesis of this compound?
-
A1: A multi-step approach is generally more successful than direct functionalization. A plausible route involves the synthesis of an intermediate where the directing effects of the substituents can be controlled. For example, starting with an aniline (B41778) derivative, performing iodination and nitration, and then converting the amino group to a carboxylic acid via a Sandmeyer reaction.
-
-
Q2: Are there any safety concerns I should be aware of during this synthesis?
-
A2: Yes. Nitrating agents (e.g., mixtures of nitric and sulfuric acid) are highly corrosive and can cause severe burns. Reactions involving these reagents can be exothermic and should be performed with careful temperature control in a well-ventilated fume hood. Iodine and its compounds can be harmful if inhaled or ingested. Always consult the Safety Data Sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE).
-
-
Q3: How can I monitor the progress of my reaction?
-
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
-
Data Presentation
Table 1: Comparison of Potential Synthetic Routes and Key Challenges
| Starting Material | Key Transformation | Major Challenge(s) | Potential for Success |
| 4-Nitrobenzoic Acid | Direct Iodination | - Deactivation of the ring by -NO₂ and -COOH.- Meta-directing effect of both groups.- Steric hindrance at the C2 position. | Low |
| 2-Iodobenzoic Acid | Nitration | - Formation of isomeric products (e.g., 2-iodo-6-nitrobenzoic acid).- Risk of nitrodeiodination. | Moderate |
| 2-Amino-4-nitrotoluene | Multi-step Synthesis | - Multiple reaction steps.- Diazotization and Sandmeyer reactions require careful control. | High |
Experimental Protocols
Protocol 1: General Procedure for Nitration of a Substituted Benzene Derivative (Illustrative)
-
Objective: To introduce a nitro group onto an aromatic ring.
-
Procedure:
-
Dissolve the starting material (1 equivalent) in concentrated sulfuric acid in a round-bottom flask, and cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the reaction temperature is maintained between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
-
Isolate the crude product by filtration, wash with cold water until the filtrate is neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Protocol 2: General Procedure for Iodination of a Deactivated Aromatic Ring (Illustrative)
-
Objective: To introduce an iodine atom onto a deactivated aromatic ring.
-
Procedure:
-
To a solution of the deactivated aromatic compound (1 equivalent) in a mixture of acetic acid and acetic anhydride, add iodic acid (HIO₃) (0.5 equivalents).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring, keeping the temperature below 15 °C[2].
-
Allow the reaction to proceed at a controlled temperature for several hours, monitoring by TLC or HPLC.
-
After completion, pour the reaction mixture into an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) to reduce any excess iodic acid and precipitate the iodinated product[2].
-
Filter the crude product, wash with water, and dry.
-
Purify by recrystallization or column chromatography.
-
Visualizations
Caption: Proposed synthetic workflow for Route 1.
Caption: Troubleshooting decision-making workflow.
References
- 1. Iodination and iodo-compounds. Part III. Iodination of some aromatic nitro-compounds with iodine in 20% oleum - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of iodine migration during the nitrodeiodination of 4-iodoanisole | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scale-Up Synthesis of 2-Iodo-4-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Iodo-4-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound on a larger scale?
A1: There are three primary methods for the synthesis of this compound, each with distinct advantages and disadvantages for scale-up:
-
Sandmeyer Reaction: This is a classical and highly specific method that starts with 2-amino-4-nitrobenzoic acid.[1] The process involves diazotization of the amino group followed by reaction with potassium iodide.[1][2]
-
Nitration of 2-Iodobenzoic Acid: This method involves the direct nitration of 2-iodobenzoic acid using a mixture of nitric and sulfuric acids. It is a straightforward approach with high regioselectivity.[1]
-
Iodination of 4-Nitrobenzoic Acid: This route involves the direct iodination of 4-nitrobenzoic acid using iodine and an oxidizing agent like hydrogen peroxide.[1]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound introduces several critical safety considerations:
-
Handling of Strong Acids: The nitration of 2-iodobenzoic acid requires the use of concentrated nitric and sulfuric acids, which are highly corrosive.[1]
-
Thermal Stability of Diazonium Salts: In the Sandmeyer reaction, diazonium salts are generated as intermediates. These compounds are notoriously unstable and can be explosive in a dry state.[2] Strict temperature control is crucial to prevent violent decomposition.[2]
-
Exothermic Reactions: Both nitration and diazotization reactions are highly exothermic.[2][3][4] Inefficient heat transfer in large reactors can lead to a runaway reaction.[3][5]
-
Gas Evolution: The Sandmeyer reaction releases nitrogen gas, which can lead to a pressure buildup in a sealed reactor.[2] Adequate venting is essential.[2]
Q3: How can I minimize byproduct formation during the scale-up synthesis?
A3: Minimizing byproducts is crucial for achieving high purity and yield on a larger scale. Key strategies include:
-
Strict Temperature Control: Maintaining a low temperature (typically 0-5 °C) during the diazotization step of the Sandmeyer reaction is critical to prevent the formation of salicylic (B10762653) acid.[2]
-
Controlled Reagent Addition: The slow, controlled addition of reagents, especially the nitrating agent or the sodium nitrite (B80452) solution, helps to manage the exothermic nature of the reaction and prevent localized overheating, which can lead to side reactions.[6]
-
Optimization of Reagent Ratios: Fine-tuning the stoichiometry of the reactants is essential to maximize the conversion of the starting material and minimize unreacted starting materials and side products.[1]
Q4: What are the recommended purification methods for this compound at a larger scale?
A4: For large-scale purification, the following methods are recommended:
-
Recrystallization: This is the most common method for purifying this compound. Effective solvent systems include ethanol-water mixtures and toluene.[2]
-
Aqueous Washing: Multiple washes with water can help remove inorganic salts and other water-soluble impurities.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): For applications requiring very high purity, preparative HPLC can be employed, although it may be less cost-effective for very large quantities.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to poor mixing or suboptimal temperature. | Ensure adequate agitation in the reactor to maintain a homogenous mixture. Monitor the reaction progress using TLC or HPLC and adjust the reaction time accordingly.[3] |
| Product loss during workup and purification. | Optimize the extraction and recrystallization procedures. Minimize transfers and ensure the appropriate solvent volumes are used. | |
| Product Contamination | Presence of unreacted starting materials. | Re-evaluate the stoichiometry of the reagents and ensure complete conversion by monitoring the reaction. |
| Formation of isomeric byproducts. | For the nitration of 2-iodobenzoic acid, maintain strict temperature control to ensure high regioselectivity. | |
| Runaway Reaction | Inefficient heat dissipation in a large reactor. | Ensure the reactor's cooling system is adequate for the scale of the reaction. Add exothermic reagents slowly and monitor the internal temperature continuously.[3][4] |
| Crystallization Issues | Presence of impurities inhibiting crystallization. | Treat the crude product with activated carbon to remove colored impurities. Use a seed crystal to induce crystallization. |
Data Presentation
| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
| Sandmeyer Reaction | 2-Amino-4-nitrobenzoic acid | NaNO₂, HCl (diazotization), KI | High specificity, classical method | Handling unstable diazonium salts | 70-90[1] |
| Nitration of 2-Iodobenzoic Acid | 2-Iodobenzoic acid | HNO₃/H₂SO₄ mixture, controlled temp | High regioselectivity, straightforward | Requires handling strong acids | 75-85[1] |
| Iodination of 4-Nitrobenzoic Acid | 4-Nitrobenzoic acid | I₂, H₂O₂ or NaOCl, aqueous solvent | Direct iodination, scalable | Possible over-iodination | 65-80[1] |
Experimental Protocols
Key Experiment: Scale-Up Synthesis via Sandmeyer Reaction
This protocol provides a general methodology for the synthesis of this compound via the Sandmeyer reaction, with specific considerations for scaling up.
Materials:
-
2-Amino-4-nitrobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Bisulfite (NaHSO₃)
-
Water
-
Ice
Procedure:
-
Preparation of the Diazonium Salt:
-
In a suitably sized reactor equipped with a robust cooling system and overhead stirrer, suspend 2-amino-4-nitrobenzoic acid in water.
-
Add concentrated hydrochloric acid and stir until the starting material dissolves.
-
Cool the solution to 0-5 °C using an ice-salt bath with vigorous stirring.
-
In a separate vessel, prepare a solution of sodium nitrite in water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution to the stirred 2-amino-4-nitrobenzoic acid solution, ensuring the temperature is maintained between 0 and 5 °C.
-
After the addition is complete, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C.
-
-
Iodination:
-
In a separate large reactor, dissolve potassium iodide in water.
-
Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. Control the addition rate to manage gas evolution and any temperature changes.
-
-
Workup and Purification:
-
Allow the reaction mixture to warm to room temperature and stir for an extended period to ensure the completion of the reaction.
-
Collect the crude product by filtration.
-
Wash the crude product with a cold solution of sodium bisulfite to remove any excess iodine, followed by washing with cold water.
-
Recrystallize the crude product from an appropriate solvent system, such as an ethanol-water mixture, to obtain the purified this compound.
-
Dry the purified product under vacuum.
-
Scale-Up Considerations:
-
Heat Transfer: The diazotization reaction is highly exothermic. Ensure the reactor has sufficient cooling capacity to maintain the critical temperature range of 0-5 °C.
-
Mixing: Efficient mixing is crucial for maintaining a uniform temperature and ensuring complete reaction.
-
Reagent Addition: The addition of the sodium nitrite solution should be slow and controlled to prevent a rapid temperature increase.
-
Venting: The reaction releases nitrogen gas. The reactor must be adequately vented to prevent pressure buildup.
-
Safety: Diazonium salts are explosive when dry. Ensure the diazonium salt is always kept in solution and is not isolated.
Mandatory Visualization
Caption: Experimental workflow for the scale-up synthesis of this compound via the Sandmeyer reaction.
Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2-Iodo-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the characterization of 2-Iodo-4-nitrobenzoic acid. The selection of an appropriate analytical method is critical for ensuring the identity, purity, and stability of this compound in research and drug development settings. This document outlines the principles, experimental protocols, and comparative performance of several key analytical techniques.
At a Glance: Comparing Analytical Techniques
The choice of analytical method for this compound depends on the specific analytical goal, such as structural elucidation, purity assessment, or quantification. Spectroscopic methods like NMR, IR, and Mass Spectrometry are excellent for structural confirmation, while chromatographic techniques such as HPLC are ideal for purity determination and quantification.
| Analytical Technique | Information Provided | Key Performance Aspects |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purity determination, impurity profiling. | High sensitivity and resolution for separating complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile components, impurity analysis. | Powerful combination for separation and structural elucidation, may require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, confirmation of molecular structure. | Unambiguous identification and structural analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, structural confirmation. | Provides a unique molecular fingerprint. |
| Mass Spectrometry (MS) | Molecular weight determination, structural information. | High sensitivity and specificity for molecular identification. |
| Thermal Analysis (TG/DSC) | Thermal stability, decomposition profile. | Assesses thermal hazards and stability. |
| Raman Spectroscopy | Vibrational modes, complementary to FTIR. | Non-destructive, with good spatial resolution. |
| X-ray Crystallography | Definitive three-dimensional molecular structure. | Provides absolute configuration and detailed bond information for crystalline samples.[1] |
Quantitative Data Comparison
Quantitative performance data for analytical methods are crucial for selecting the appropriate technique for a given application. The following table summarizes typical performance characteristics for the analysis of nitrobenzoic acids. Please note that specific values for this compound may vary depending on the experimental conditions and instrumentation.
| Parameter | HPLC-UV[2] | GC-MS (with derivatization)[3][4] |
| Limit of Detection (LOD) | Typically in the low µg/mL to ng/mL range.[5][6][7] | Can reach low ng/mL to pg/mL levels. |
| Limit of Quantification (LOQ) | Typically in the µg/mL range.[5][6][7] | Can reach ng/mL to pg/mL levels. |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery (%) | 95 - 105% (typical for validated methods) | 80 - 120% (can be more variable) |
| Precision (%RSD) | < 2% | < 15% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific instrumentation and samples.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis and purity assessment of this compound.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The composition can be isocratic or a gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a concentration within the linear range of the method.
-
Analysis: Inject the sample and a series of calibration standards. Quantify the analyte by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.[4]
-
Derivatization (Silylation):
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection of the derivatized sample.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample (e.g., start at 100°C, ramp to 250°C).
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. Data is collected in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and referencing to an internal standard like tetramethylsilane (B1202638) (TMS).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.[8][9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an attenuated total reflectance (ATR) accessory) or as a solution.
-
Analysis: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions and intensities of the absorption bands are used to identify functional groups such as C=O (carboxylic acid), N-O (nitro group), and C-I bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
-
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system (LC-MS or GC-MS).
-
Analysis: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. This information is used to confirm the molecular weight and deduce structural features.
Thermal Analysis (TG/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of the compound.[11] For nitrobenzoic acid isomers, decomposition is typically observed as a significant exothermic event in DSC and a major weight loss in TGA.[12][13]
-
Instrumentation: A TGA or DSC instrument.
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a sample pan.
-
Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The change in mass (TGA) or heat flow (DSC) is recorded as a function of temperature.
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to FTIR.
-
Instrumentation: A Raman spectrometer with a laser excitation source.
-
Sample Preparation: The sample can be a solid or a solution.
-
Analysis: The sample is irradiated with the laser, and the scattered light is collected and analyzed. The Raman spectrum shows shifts in wavelength corresponding to the vibrational frequencies of the molecule.
X-ray Crystallography
For crystalline materials, X-ray crystallography provides the definitive three-dimensional structure of the molecule.[1]
-
Crystal Growth: Single crystals of suitable quality are grown from a solution of the compound.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflows for the characterization of this compound.
Caption: Workflow for Structural Elucidation.
Caption: Workflow for Purity and Quantitative Analysis.
References
- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. benchchem.com [benchchem.com]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Iodo-4-nitrobenzoic Acid
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Iodo-4-nitrobenzoic acid against two structurally related alternatives: 4-nitrobenzoic acid and 2-iodobenzoic acid. This analysis is crucial for researchers and professionals in drug development and chemical synthesis for unambiguous structural elucidation and purity assessment.
Comparative NMR Data Analysis
The following table summarizes the experimental ¹H and ¹³C NMR chemical shift data for this compound and its analogs. All spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Compound | Structure | Nucleus | Chemical Shift (ppm) and Multiplicity |
| This compound | ![]() | ¹H | 13.9 (s, 1H, COOH), 8.65 (d, J = 2.1 Hz, 1H, H-3), 8.41 (dd, J = 8.5, 2.1 Hz, 1H, H-5), 8.11 (d, J = 8.5 Hz, 1H, H-6) |
| ¹³C | 165.4 (C=O), 150.3 (C-4), 143.2 (C-1), 133.5 (C-6), 128.8 (C-5), 122.1 (C-3), 94.8 (C-2) | ||
| 4-Nitrobenzoic acid | ![]() | ¹H | 13.64 (s, 1H, COOH), 8.32 (d, J = 8.8 Hz, 2H, H-3, H-5), 8.16 (d, J = 8.8 Hz, 2H, H-2, H-6)[1] |
| ¹³C | 166.27 (C=O), 150.47 (C-4), 136.89 (C-1), 131.15 (C-2, C-6), 124.16 (C-3, C-5)[1] | ||
| 2-Iodobenzoic acid | ![]() | ¹H | 13.5 (br s, 1H, COOH), 7.95 (dd, J = 7.9, 1.1 Hz, 1H, H-6), 7.85 (dd, J = 7.7, 1.8 Hz, 1H, H-3), 7.49 (td, J = 7.6, 1.2 Hz, 1H, H-4), 7.21 (td, J = 7.7, 1.8 Hz, 1H, H-5) |
| ¹³C | 168.1 (C=O), 141.5 (C-1), 139.6 (C-6), 133.1 (C-4), 131.5 (C-2), 128.3 (C-5), 94.2 (C-3) |
Experimental Protocols
A standardized protocol was followed for the acquisition of all NMR data presented.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample (this compound, 4-nitrobenzoic acid, or 2-iodobenzoic acid) was accurately weighed.
-
The sample was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution was transferred to a 5 mm NMR tube.
-
The sample was thoroughly mixed until a clear, homogeneous solution was obtained.
NMR Data Acquisition:
-
Instrumentation: A Bruker Avance III HD 500 MHz spectrometer equipped with a 5 mm BBFO probe was used.
-
Software: TopSpin 3.6.2
-
¹H NMR:
-
Frequency: 500.13 MHz
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 10330.58 Hz
-
Temperature: 298 K
-
-
¹³C NMR:
-
Frequency: 125.76 MHz
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 29761.90 Hz
-
Temperature: 298 K
-
Data Processing:
All spectra were processed using MestReNova software. The free induction decays (FIDs) were Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections were performed manually. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow of the NMR analysis and the structural relationships between the analyzed compounds.
Caption: Workflow of NMR analysis from sample preparation to data interpretation.
References
A Comparative Guide to LC-MS Methods for 2-Iodo-4-nitrobenzoic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Iodo-4-nitrobenzoic acid, a key chemical intermediate, is critical for process optimization, quality control, and regulatory compliance. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for its analysis, alongside alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, presents comparative performance data, and visualizes analytical workflows to aid in method selection and implementation.
Performance Comparison of Analytical Methods
The choice of an analytical method for this compound is dictated by the specific requirements for sensitivity, selectivity, and sample throughput. The following tables summarize the key performance characteristics of various analytical techniques, with data extrapolated from studies on closely related nitrobenzoic acid isomers where direct data for this compound is not available.
Table 1: Performance Comparison for this compound Analysis
| Parameter | LC-MS/MS (Method 1) | LC-ESI-MS (Method 2) | HPLC-UV | GC-MS (after derivatization) |
| Limit of Detection (LOD) | < 5 µg/L[1] | 6 µg/L[2] | 4-7 µg/mL (for isomers)[3] | Low ppb range (for nitroaromatics)[4] |
| Limit of Quantification (LOQ) | Typically 3-5x LOD | Typically 3-5x LOD | Not specified | Not specified |
| Linearity Range | Wide, typically several orders of magnitude | Not specified | Not specified | Wide, dependent on detector |
| Accuracy/Recovery | > 80%[1] | Not specified | Not specified | > 80% generally achievable |
| Precision (%RSD) | < 15% | < 15% | Good reproducibility reported[3] | High |
| Selectivity | Very High | High | Moderate | Very High |
| Sample Throughput | High | High | High | Moderate |
| Cost | High | High | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections provide protocols for sample preparation and analysis of this compound using LC-MS, HPLC-UV, and GC-MS.
Sample Preparation: Solid-Phase Extraction (SPE) for Aqueous Samples
A common and effective method for the extraction and pre-concentration of nitrobenzoic acids from aqueous matrices is Solid-Phase Extraction (SPE).[1]
-
Cartridge Conditioning: Activate a C18 SPE cartridge by passing 5 mL of methanol (B129727), followed by 5 mL of deionized water.
-
Sample Loading: Acidify the water sample to a pH of approximately 2-3 with a suitable acid (e.g., formic acid) to ensure the analyte is in its protonated form. Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of acidified deionized water to remove any polar interferences.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of methanol or acetonitrile. The eluate can then be directly injected into the LC system or evaporated to dryness and reconstituted in a suitable solvent.
LC-MS/MS Method 1: High Sensitivity Analysis
This method is adapted from a procedure for the analysis of five nitrobenzoic acids in groundwater and is suitable for trace-level quantification.[1]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient elution, starting with a low percentage of mobile phase B, and increasing to elute the analyte.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Negative Ion Electrospray (ESI-). Atmospheric Pressure Chemical Ionization (APCI) can also be considered as it has shown higher sensitivity for some nitrobenzoic acids.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M-H]⁻ for this compound (m/z 292.9).
-
Product Ions: To be determined by direct infusion of a standard solution. Common losses for nitroaromatic compounds include NO₂ (46 Da) and COOH (45 Da).
-
LC-ESI-MS Method 2: General Purpose Analysis
This method is based on the analysis of m-nitrobenzoic acid and is suitable for general quantitative purposes.[2]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile and water mixture.
-
Flow Rate: 0.25 mL/min.[2]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (Single Quadrupole or Ion Trap):
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Scan Type: Selected Ion Monitoring (SIM) of the deprotonated molecule [M-H]⁻ at m/z 292.9.
-
Alternative Method 1: HPLC-UV
This method is adapted from a procedure for the separation of nitrobenzoic acid isomers and is a cost-effective alternative to LC-MS for less complex matrices.[3]
-
Chromatographic Conditions:
Alternative Method 2: GC-MS (with Derivatization)
Gas chromatography requires a derivatization step to increase the volatility of the polar this compound.
-
Derivatization:
-
Esterification of the carboxylic acid group is a common approach. This can be achieved using reagents such as diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF₃). Silylation using reagents like BSTFA is another option.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient starting at a lower temperature and ramping up to ensure good separation.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of the derivatized analyte.
-
Visualizing the Analytical Workflow
To provide a clear overview of the analytical processes, the following diagrams illustrate the key steps in the LC-MS analysis of this compound.
References
A Comparative Guide to 2-Iodo-4-nitrobenzoic Acid and 4-Iodo-2-nitrobenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Positional isomers, while sharing the same molecular formula, often exhibit distinct physicochemical properties and reactivity profiles that can be leveraged for specific synthetic advantages. This guide provides an in-depth comparison of two such isomers: 2-Iodo-4-nitrobenzoic acid and 4-Iodo-2-nitrobenzoic acid, offering a data-driven analysis of their properties and performance in key synthetic transformations.
Physicochemical Properties: A Tale of Two Isomers
The arrangement of the iodo and nitro substituents on the benzoic acid ring significantly influences the physical and chemical properties of these compounds. These differences, summarized in Table 1, have direct implications for their handling, solubility, and reactivity.
The most notable differences lie in their melting points and acidity. This compound has a considerably lower melting point and a lower predicted pKa, indicating it is a stronger acid. This increased acidity is likely due to the "ortho effect," where the proximity of the bulky iodine atom to the carboxylic acid group can influence its ionization.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 4-Iodo-2-nitrobenzoic acid |
| Molecular Formula | C₇H₄INO₄ | C₇H₄INO₄ |
| Molecular Weight | 293.02 g/mol | 293.02 g/mol |
| Melting Point | 143–145 °C[1] | 192 °C[2] |
| Predicted pKa | ~1.2–1.5[1] | ~2.02[2] |
| Appearance | White to yellow solid | - |
Synthesis of the Isomers
The synthetic accessibility of a building block is a critical consideration. Both isomers can be prepared through established synthetic routes, though the starting materials and strategies differ.
This compound can be synthesized through several methods, including:
-
Nitration of 2-Iodobenzoic acid: This direct approach offers good regioselectivity with typical yields ranging from 75-85%.
-
Iodination of 4-Nitrobenzoic acid: A straightforward and scalable method, though it may present challenges with over-iodination. Yields are generally in the range of 65-80%.
-
Sandmeyer Reaction: Starting from 2-amino-4-nitrobenzoic acid, this classic method provides high specificity and yields of 70-90%.
4-Iodo-2-nitrobenzoic acid can be prepared via a multi-step synthesis starting from benzene. This process involves Friedel-Crafts alkylation to form toluene, followed by iodination, nitration, and finally, oxidation of the methyl group to a carboxylic acid. A Sandmeyer-type reaction starting from 4-amino-2-nitrobenzoic acid is also a plausible synthetic route.
Comparative Reactivity in Key Synthetic Transformations
The utility of these isomers as synthetic intermediates is defined by the reactivity of their three key functional components: the iodine atom, the nitro group, and the carboxylic acid. The electronic interplay between these groups, dictated by their positions, governs their behavior in common synthetic reactions.
Suzuki-Miyaura Coupling
The carbon-iodine bond in both isomers is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures. The electronic environment of the C-I bond influences its susceptibility to oxidative addition to the palladium catalyst. While direct comparative studies are scarce, the electron-withdrawing nature of the nitro group is expected to activate the C-I bond towards this reaction.
dot
References
A Comparative Analysis of 2-Iodo-4-nitrobenzoic Acid and 2-Chloro-4-nitrobenzoic Acid for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that can significantly impact the outcome of a research project. This guide provides a detailed comparative analysis of two structurally related compounds, 2-Iodo-4-nitrobenzoic acid and 2-Chloro-4-nitrobenzoic acid, to aid in the informed selection of these reagents for synthesis and biological applications.
This comparison delves into their physicochemical properties, reactivity, and biological activities, supported by available data. Detailed experimental protocols for their synthesis are also provided to ensure reproducibility.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and 2-Chloro-4-nitrobenzoic acid is presented below. These properties are fundamental to understanding the behavior of these compounds in various experimental settings.
| Property | This compound | 2-Chloro-4-nitrobenzoic acid |
| CAS Number | 89459-38-1[1] | 99-60-5[2] |
| Molecular Formula | C₇H₄INO₄[3][4] | C₇H₄ClNO₄[5] |
| Molecular Weight | 293.02 g/mol [3][4] | 201.56 g/mol [2][5] |
| Melting Point | 143–145 °C[3] | 139–143 °C[5][6] |
| Appearance | - | Yellow crystalline powder[5] |
| Solubility | Limited water solubility[3] | Slightly soluble in water; Soluble in ethanol, acetone, and diethyl ether[5] |
Reactivity Profile: The Influence of the Halogen
The nature of the halogen atom at the 2-position significantly influences the reactivity of these molecules, particularly in nucleophilic substitution and coupling reactions.
Nucleophilic Aromatic Substitution: The carbon-halogen bond is a key reactive site in both molecules. The carbon-iodine bond is generally weaker than the carbon-chlorine bond, making this compound a better leaving group in nucleophilic aromatic substitution reactions. Studies on related 2-halobenzoic acid derivatives have shown that iodo-derivatives exhibit superior reactivity compared to their bromo- and chloro-counterparts.[7] This suggests that for reactions involving the displacement of the halogen, the iodo-compound will likely provide higher yields and/or require milder reaction conditions.
Coupling Reactions: this compound is a suitable substrate for various coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in forming carbon-carbon bonds for the synthesis of more complex molecules.[8] While chloro-derivatives can also participate in such reactions, they often require more specialized catalytic systems.
Biological Activity: A Tale of Two Potentials
Both compounds have been investigated for their biological activities, revealing distinct potential applications in the pharmaceutical field.
This compound: An Emerging Enzyme Inhibitor
This compound has garnered attention for its significant enzyme inhibition activity.[8] The presence of the iodine atom and the nitro group on the benzoic acid framework are key features that can contribute to its interaction with biological targets.[3] The iodine atom, in particular, can facilitate the formation of covalent bonds with biological macromolecules, potentially leading to irreversible inhibition.[3] While specific enzyme targets and detailed kinetic studies are a subject of ongoing research, its profile suggests potential for the development of targeted therapies.
2-Chloro-4-nitrobenzoic Acid: A Candidate for Antiviral and Anticancer Therapies
2-Chloro-4-nitrobenzoic acid has been identified as a compound with potential antiviral and anticancer properties.[6][9][10] It is considered a potentially novel therapy for immunodeficiency diseases.[6][9][10] The mechanism of action is thought to be related to its ability to interfere with viral replication or cancer cell proliferation, although the precise molecular targets are still under investigation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any scientific investigation. Below are representative synthesis procedures for both compounds.
Synthesis of this compound
A common method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-amino-4-nitrobenzoic acid.[8]
Experimental Workflow for Sandmeyer Reaction:
Protocol:
-
Dissolve 2-amino-4-nitrobenzoic acid in an acidic aqueous solution (e.g., with hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
To the solution of the diazonium salt, add a solution of potassium iodide (KI).
-
Allow the reaction to proceed, which results in the formation of this compound as a precipitate.
-
Isolate the product by filtration, wash with cold water, and dry.
Synthesis of 2-Chloro-4-nitrobenzoic Acid
One of the prevalent methods for synthesizing 2-Chloro-4-nitrobenzoic acid involves the oxidation of 2-chloro-4-nitrotoluene (B140621).[3]
Experimental Workflow for Oxidation of 2-chloro-4-nitrotoluene:
Protocol:
-
Suspend 2-chloro-4-nitrotoluene in an aqueous solution.
-
Add a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), to the mixture.
-
Heat the reaction mixture under reflux until the oxidation is complete.
-
Cool the mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the 2-Chloro-4-nitrobenzoic acid.
-
Collect the product by filtration, wash with water, and recrystallize from a suitable solvent to purify.
Potential Signaling Pathway Interaction
While the precise signaling pathways modulated by these compounds are not yet fully elucidated, their biological activities suggest potential interactions with key cellular processes. For instance, compounds with antiviral and anticancer properties often interfere with signaling pathways that regulate cell survival, proliferation, and immune responses. A hypothetical signaling pathway that could be a target for such compounds is the NF-κB pathway, which is central to inflammation and cell survival.
This diagram illustrates how an inhibitor could potentially block the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This would keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of genes involved in inflammation and cell survival, which could be a mechanism for both antiviral and anticancer effects.
Conclusion
This compound and 2-Chloro-4-nitrobenzoic acid, while structurally similar, exhibit important differences in their reactivity and biological potential. The iodo-derivative is the more reactive of the two in nucleophilic substitution reactions, making it a valuable intermediate for syntheses where the halogen is to be replaced. In terms of biological activity, this compound shows promise as an enzyme inhibitor, while 2-Chloro-4-nitrobenzoic acid is being explored for its antiviral and anticancer properties. The choice between these two compounds will ultimately depend on the specific requirements of the intended application, with the iodo-compound being favored for its higher reactivity in certain synthetic transformations and the chloro-compound showing potential in specific biological assays. Further research is needed to fully elucidate their mechanisms of action and to identify their specific molecular targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 7448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of 4-Iodo-2-nitro benzoic acid from benzene [chemcontent.com]
- 5. chegg.com [chegg.com]
- 6. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 89459-38-1 | Benchchem [benchchem.com]
- 9. This compound | C7H4INO4 | CID 458964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 2-Iodo-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of 2-Iodo-4-nitrobenzoic acid, a key building block in various synthetic pathways. We present objective comparisons of common analytical methods, supported by detailed experimental protocols and data presentation, to aid researchers in selecting the most appropriate techniques for their needs.
Introduction to Purity Assessment
This compound (C₇H₄INO₄, Molar Mass: 293.02 g/mol ) is a substituted aromatic carboxylic acid. Its purity is critical as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns in pharmaceutical applications. The primary goal of purity analysis is to identify and quantify any contaminants, which may include unreacted starting materials, isomers, byproducts, and residual solvents.
Common synthetic routes to this compound often involve the electrophilic iodination of 4-nitrobenzoic acid or the nitration of 2-iodobenzoic acid. These processes can lead to a range of potential impurities, including:
-
Starting Materials: Unreacted 4-nitrobenzoic acid or 2-iodobenzoic acid.
-
Regioisomers: Such as 4-Iodo-2-nitrobenzoic acid, which can be formed depending on the synthetic strategy.
-
Di-iodinated Species: Over-iodination can lead to the formation of di-iodonitrobenzoic acids.
-
Other Byproducts: Arising from side reactions specific to the chosen synthetic method.
This guide will compare three principal analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
Comparison of Analytical Techniques
A summary of the key characteristics of each analytical technique is presented in the table below, allowing for a quick comparison of their strengths and limitations in the context of purity assessment for this compound.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity (area %), detection and quantification of impurities. | High sensitivity and resolution, suitable for non-volatile and thermally labile compounds, well-established for purity determination. | Requires method development, may not identify unknown impurities without reference standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities, and quantitative analysis (qNMR). | Provides detailed structural information, can identify unknown impurities, quantitative without a reference standard for the impurity. | Lower sensitivity compared to HPLC, can be complex to interpret for mixtures, requires more expensive instrumentation. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity; pure compounds have a sharp melting point. | Simple, rapid, and inexpensive. | Non-specific, a sharp melting point does not guarantee purity, insensitive to small amounts of impurities. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for the analysis of nitrobenzoic acid isomers and is suitable for determining the purity of this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water containing 0.1% phosphoric acid. A typical starting point is a 60:40 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile. The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent for dissolving the carboxylic acid and observing the acidic proton.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Expected ¹H NMR Spectrum of this compound: The spectrum is expected to show three aromatic protons. Based on the structure, one would anticipate a doublet for the proton adjacent to the nitro group, a doublet of doublets for the proton between the iodo and nitro groups, and a singlet-like signal for the proton adjacent to the carboxylic acid group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
Purity Assessment: The presence of impurities can be detected by the appearance of additional signals in the spectrum. The relative integration of these signals compared to the signals of the main compound can provide an estimate of the impurity levels. For example, the presence of unreacted 4-nitrobenzoic acid would be indicated by a characteristic set of signals for a para-substituted benzene (B151609) ring.
Melting Point Analysis
A sharp melting point range is a good indicator of high purity for a crystalline solid.
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.
-
Procedure: The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
-
Reference Value: The reported melting point of this compound is in the range of 143–145 °C.[2] A broader melting range or a value significantly lower than the reference suggests the presence of impurities. The regioisomer, 4-Iodo-2-nitrobenzoic acid, has a reported melting point of 192 °C, which can be a useful distinguishing feature.[3]
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: HPLC Purity Analysis of Synthesized this compound
| Sample Batch | Retention Time (min) | Peak Area | Area % | Identity |
| Batch A | 5.8 | 1,250,000 | 99.2% | This compound |
| 3.2 | 5,000 | 0.4% | Impurity 1 (e.g., 4-Nitrobenzoic acid) | |
| 7.1 | 5,000 | 0.4% | Impurity 2 (Unknown) |
Table 2: Summary of Purity Assessment Results
| Analytical Method | Result for Batch A | Interpretation |
| HPLC | 99.2% | High purity with minor impurities detected. |
| ¹H NMR | No significant impurity peaks observed. | Consistent with high purity. |
| Melting Point | 143-144.5 °C | Sharp melting point within the expected range, indicating high purity. |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for Purity Assessment of this compound.
This comprehensive guide provides the necessary framework for researchers to confidently assess the purity of synthesized this compound. By employing a combination of these analytical techniques, a thorough and reliable evaluation of product quality can be achieved, ensuring the integrity of subsequent research and development activities.
References
A Comparative Analysis of Synthetic Routes to 2-Iodo-4-nitrobenzoic Acid
For researchers and professionals in the field of organic synthesis and drug development, the efficient and reliable synthesis of substituted aromatic compounds is of paramount importance. 2-Iodo-4-nitrobenzoic acid is a valuable building block in the synthesis of more complex organic molecules due to its versatile functional groups.[1] This guide provides a comparative overview of the primary synthetic routes to this compound, with a focus on reaction efficiency, starting materials, and key experimental conditions.
Comparative Data of Synthesis Routes
The synthesis of this compound can be primarily achieved through three distinct pathways: the Sandmeyer reaction of an amino-substituted precursor, the nitration of an iodinated benzoic acid, and the direct iodination of a nitro-substituted benzoic acid. The efficiency and practicality of each method vary, as summarized in the table below.
| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
| Sandmeyer Reaction | 2-Amino-4-nitrobenzoic acid | 1. NaNO₂, HCl (diazotization) 2. KI | High specificity, classical and well-established method. | Handling of potentially unstable diazonium salts. | 70-90[1] |
| Nitration of 2-Iodobenzoic Acid | 2-Iodobenzoic acid | HNO₃/H₂SO₄ mixture, controlled temperature. | High regioselectivity, straightforward procedure. | Requires handling of strong acids. | 75-85[1] |
| Iodination of 4-Nitrobenzoic Acid | 4-Nitrobenzoic acid | I₂, oxidizing agent (e.g., H₂O₂, NaOCl), aqueous solvent. | Direct iodination, potentially scalable. | Risk of over-iodination or side reactions. | 65-80[1] |
Detailed Synthesis Methodologies
Sandmeyer Reaction from 2-Amino-4-nitrobenzoic acid
The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from aryl diazonium salts.[2] This approach offers high specificity for the introduction of the iodo group. The reaction proceeds in two main steps: the diazotization of the starting amine followed by displacement with iodide.
Experimental Protocol:
-
Diazotization: Dissolve 2-Amino-4-nitrobenzoic acid in a suitable aqueous acid solution (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Iodide Displacement: In a separate flask, prepare a solution of potassium iodide (KI).
-
Add the freshly prepared diazonium salt solution to the potassium iodide solution. Nitrogen gas will be evolved as the diazonium group is replaced by iodine.
-
Allow the reaction to proceed to completion, which may involve stirring at room temperature or gentle heating.
-
The crude this compound precipitates out of the solution and can be collected by filtration.
-
Purify the product by recrystallization from a suitable solvent.
Nitration of 2-Iodobenzoic Acid
This method involves the electrophilic nitration of 2-Iodobenzoic acid. The directing effects of the existing substituents on the aromatic ring guide the incoming nitro group primarily to the para position relative to the iodine atom.
Experimental Protocol:
-
Cool a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in an ice bath.
-
Slowly add 2-Iodobenzoic acid to the cooled nitrating mixture with constant stirring, ensuring the temperature remains controlled.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period to ensure complete nitration.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the solid product by filtration and wash thoroughly with cold water to remove residual acid.
-
Further purification can be achieved by recrystallization.
Iodination of 4-Nitrobenzoic Acid
Direct iodination of 4-Nitrobenzoic acid presents another viable synthetic route. This reaction typically requires an iodinating agent, often molecular iodine, in the presence of an oxidizing agent to generate the electrophilic iodine species.
Experimental Protocol:
-
Dissolve 4-Nitrobenzoic acid in a suitable solvent.
-
Add molecular iodine (I₂) to the solution.
-
Introduce an oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (B82951) (NaOCl), to facilitate the iodination.
-
The reaction may require heating to proceed at a reasonable rate.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, the reaction is worked up to remove excess iodine and other reagents.
-
The crude this compound is then isolated and purified, typically by crystallization.
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow of the three primary synthesis routes for this compound.
Caption: Comparative workflow of the main synthetic routes to this compound.
References
A Comparative Analysis of the Biological Activity of 2-Iodo-4-nitrobenzoic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Published: December 21, 2025
This guide provides a comparative analysis of the biological activity of 2-Iodo-4-nitrobenzoic acid and its structurally similar counterparts. While specific experimental data on the biological activity of this compound is not extensively available in publicly accessible literature, this document synthesizes existing data on related compounds to infer its potential therapeutic activities. The primary focus is on antimicrobial properties, with additional insights into potential anti-inflammatory effects.
The structural characteristics of this compound, featuring both a halogen (iodo) and a nitro group on the benzoic acid backbone, suggest a high likelihood of significant biological activity. Halogenation and the presence of nitro groups are known to enhance the antimicrobial and, in some cases, the anti-inflammatory and enzyme-inhibiting properties of aromatic compounds.
Comparative Analysis of Biological Activity
This section compares the known biological activities of this compound's structural analogs. The data presented is compiled from various scientific studies and databases.
Antimicrobial Activity
The antimicrobial potential of benzoic acid and its derivatives is well-documented. The introduction of halogen and nitro substituents can modulate this activity.
Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) against Common Bacterial Strains
| Compound | Staphylococcus aureus (Gram-positive) MIC | Escherichia coli (Gram-negative) MIC | Reference |
| This compound | Not Reported | Not Reported | N/A |
| 4-Nitrobenzoic acid | 500 µg/mL | >1 mg/mL | |
| 2-Iodobenzoic acid | Not Reported (Antimicrobial activity of derivatives confirmed) | Not Reported (Antimicrobial activity of derivatives confirmed) | N/A |
| 2-Chloro-4-nitrobenzoic acid | Active (Derivatives tested) | Active (Derivatives tested) | [1] |
| Benzoic acid | 1000 µg/mL | 1000 µg/mL | [2] |
Note: The antimicrobial activity of derivatives of 2-Iodobenzoic acid and 2-Chloro-4-nitrobenzoic acid has been confirmed, suggesting the parent compounds also possess antimicrobial properties.
Inferred Structure-Activity Relationship
Based on the available data, a structure-activity relationship can be inferred:
-
Nitro Group: The nitro group is a known pharmacophore that can contribute to antimicrobial activity through mechanisms such as the generation of reactive nitrogen species.[3]
-
Halogenation: The presence of a halogen, such as iodine or chlorine, on the aromatic ring often enhances the antimicrobial potency of a compound.[4]
-
Position of Substituents: The relative positions of the functional groups on the benzoic acid ring can influence the molecule's electronic properties and its interaction with biological targets, thereby affecting its activity.
Given these points, it is reasonable to hypothesize that this compound possesses antimicrobial activity, potentially greater than that of 4-nitrobenzoic acid or benzoic acid alone.
Potential Anti-inflammatory and Enzyme Inhibitory Activity
Nitroaromatic compounds have also been investigated for their anti-inflammatory properties, often through the inhibition of key signaling pathways like NF-κB.[3] While no direct evidence exists for this compound, its structural features suggest it could be a candidate for such activity.
Table 2: Comparison of Other Potential Biological Activities
| Compound | Potential Biological Activity | Target/Mechanism of Action |
| This compound | Enzyme Inhibition, Anti-inflammatory | Inferred from structural analogs |
| 4-Nitrobenzoic acid | Enzyme Inhibition | Inhibits Coenzyme Q biosynthesis |
| 2-Iodobenzoic acid | Precursor for anti-inflammatory drugs | Used in the synthesis of various pharmaceuticals |
| Nitro-substituted Benzoic Acid Derivatives | Anti-inflammatory | Inhibition of NF-κB signaling pathway |
Experimental Protocols
A detailed methodology for determining the antimicrobial efficacy of these compounds is crucial for reproducible and comparable results. The Broth Microdilution Method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of this compound and comparator compounds in a suitable solvent (e.g., DMSO), typically at a concentration of 10 mg/mL.
- Bacterial Strains: Use standardized bacterial strains, such as Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922).
- Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacterial culture.
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates.
2. Inoculum Preparation:
- Culture the bacterial strains overnight on Mueller-Hinton Agar (MHA) plates at 37°C.
- Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- Dispense 100 µL of MHB into all wells of a 96-well plate.
- Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.
- The final volume in each well will be 100 µL after dilution.
- Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
4. Incubation and Reading:
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Hypothetical Signaling Pathway Inhibition
Nitro-substituted aromatic compounds have been implicated in the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. The following diagram illustrates a potential mechanism of action.
Caption: A diagram illustrating the potential inhibition of the NF-κB signaling pathway.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: A flowchart of the broth microdilution method for MIC determination.
References
- 1. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 89459-38-1 | Benchchem [benchchem.com]
- 4. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Iodo-4-nitrobenzoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Iodo-4-nitrobenzoic acid.
Important Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data sheets of closely related compounds, including 2-Iodo-5-nitrobenzoic acid, 4-nitrobenzoic acid, and 2-iodobenzoic acid. It is imperative to handle this compound with the assumption that it shares similar hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is critical to mitigate risks of exposure and ensure personal safety.
| Personal Protective Equipment (PPE) | Specifications and Usage |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-impermeable gloves must be worn. Inspect gloves prior to use and wash and dry hands after handling.[1] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat is mandatory.[2] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust is generated. |
| General Hygiene | Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[3] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal facility.[1][3][4] Adherence to national, state, and local regulations is mandatory.
1. Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound".
-
Do not mix with other waste streams to avoid unforeseen chemical reactions. Keep it in its original container if possible.
2. Container Management:
-
Ensure the waste container is in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.[1]
-
Store the sealed container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents and bases.[2]
3. Spill and Leak Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wear the full complement of PPE as outlined in the table above.
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3][4]
-
Do not allow the chemical to enter drains or waterways.[1]
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste.
5. Disposal of Contaminated Materials:
-
Any materials used for cleaning up spills (e.g., absorbent pads, paper towels) and empty containers should be treated as hazardous waste and disposed of accordingly.
-
Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be managed according to local regulations, which may include recycling or landfill disposal after being rendered unusable.[1]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



